Product packaging for Elloramycin(Cat. No.:)

Elloramycin

Cat. No.: B1244480
M. Wt: 660.6 g/mol
InChI Key: OYEXGNNKRQPUBW-FJYHMNRNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Elloramycin is an anthracycline-like, aromatic polyketide antibiotic produced by the bacterium Streptomyces olivaceus Tü2353 . It demonstrates weak activity against a variety of Gram-positive bacteria and has shown activity against L-1210 leukemic cells in vitro, making it a compound of interest in oncology research . Structurally, it is characterized by a tetracyclic polyketide core aglycone, 8-demethyltetracenomycin C (8-DMTC), which is glycosylated with a 2,3,4-tri-O-methyl-L-rhamnose sugar moiety attached via a phenolic alpha-glycosidic linkage . The glycosylation step is crucial for its biological activity and is catalyzed by a remarkable sugar-flexible glycosyltransferase, ElmGT . This enzyme possesses broad deoxysugar recognition, being able to transfer various L- and D-deoxysugars to the this compound aglycon, which makes the biosynthetic pathway a prime tool for combinatorial biosynthesis to generate novel analogs . Research into this compound has provided a model system for studying type II polyketide biosynthesis. The genes responsible for its production are located in two separate chromosomal loci in the native producer: one containing the polyketide synthase genes and the glycosyltransferase ( elmGT ), and another dedicated to the biosynthesis of the L-rhamnose sugar . Heterologous expression of the core biosynthetic gene cluster, for instance in Streptomyces coelicolor , leads to the production of the aglycon 8-DMTC, and co-expression with the sugar biosynthesis genes is required for the production of the final glycosylated molecule, this compound . This complex biosynthesis offers multiple avenues for metabolic engineering to improve titers or create new derivatives. This compound is for Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H36O15 B1244480 Elloramycin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H36O15

Molecular Weight

660.6 g/mol

IUPAC Name

methyl (6aR,7S,10aR)-6a,7,12-trihydroxy-8,10a-dimethoxy-1-methyl-6,10,11-trioxo-3-[(2S,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-7H-tetracene-2-carboxylate

InChI

InChI=1S/C32H36O15/c1-12-19-14(10-16(20(12)29(38)44-7)47-30-25(43-6)24(42-5)23(41-4)13(2)46-30)9-15-21(22(19)34)28(37)32(45-8)18(33)11-17(40-3)27(36)31(32,39)26(15)35/h9-11,13,23-25,27,30,34,36,39H,1-8H3/t13-,23-,24+,25+,27+,30-,31+,32+/m0/s1

InChI Key

OYEXGNNKRQPUBW-FJYHMNRNSA-N

SMILES

CC1C(C(C(C(O1)OC2=CC3=CC4=C(C(=C3C(=C2C(=O)OC)C)O)C(=O)C5(C(=O)C=C(C(C5(C4=O)O)O)OC)OC)OC)OC)OC

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC3=CC4=C(C(=C3C(=C2C(=O)OC)C)O)C(=O)[C@@]5(C(=O)C=C([C@H]([C@@]5(C4=O)O)O)OC)OC)OC)OC)OC

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC3=CC4=C(C(=C3C(=C2C(=O)OC)C)O)C(=O)C5(C(=O)C=C(C(C5(C4=O)O)O)OC)OC)OC)OC)OC

Synonyms

elloramycin
elloramycin B
elloramycin C
elloramycin D
elloramycin E
elloramycin F

Origin of Product

United States

Foundational & Exploratory

Elloramycin's Mechanism of Action as a Ribosomal Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elloramycin is an anthracycline-like antibiotic produced by Streptomyces olivaceus with both antitumor and antibacterial properties.[1] This technical guide provides a detailed overview of the current understanding of this compound's mechanism of action as a ribosomal inhibitor. While specific high-resolution structural data and detailed quantitative biochemical data for this compound's interaction with the ribosome are not extensively available in public literature, this guide outlines the established framework for its mode of action and provides the necessary experimental protocols to further elucidate its precise molecular interactions. It is understood that this compound targets the large (50S) ribosomal subunit, likely inhibiting protein synthesis by binding within the polypeptide exit tunnel. This guide serves as a comprehensive resource for researchers investigating this compound and other antibiotics targeting the ribosome.

Introduction to this compound

This compound is a polyketide-based compound characterized by a tetracenomycin C-like aglycone linked to a 2,3,4-tri-O-methyl-L-rhamnose sugar moiety.[1] It exhibits weak to moderate activity against a range of Gram-positive bacteria.[1] Its structural similarity to other known ribosomal inhibitors and preliminary evidence point towards the bacterial ribosome as its primary target.

Proposed Mechanism of Action: Inhibition of the 50S Ribosomal Subunit

The current working hypothesis for this compound's mechanism of action is its interaction with the 50S subunit of the bacterial ribosome, leading to the inhibition of protein synthesis. The most probable binding site is the nascent polypeptide exit tunnel (NPET), a channel within the 50S subunit through which the growing polypeptide chain emerges.

By binding within the NPET, this compound can sterically hinder the progression of the nascent polypeptide chain, leading to premature termination of translation. This mechanism is shared by other classes of antibiotics, such as macrolides.

Visualizing the Proposed Mechanism

Elloramycin_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Exit_Tunnel Polypeptide Exit Tunnel (NPET) 30S_Subunit 30S Subunit mRNA mRNA tRNA_A Aminoacyl-tRNA (A-site) tRNA_P Peptidyl-tRNA (P-site) Polypeptide_Chain Nascent Polypeptide tRNA_P->Polypeptide_Chain carries Polypeptide_Chain->Exit_Tunnel transits Inhibition Inhibition of Translation Exit_Tunnel->Inhibition Blockage leads to This compound This compound This compound->Exit_Tunnel Binds to

Caption: Proposed mechanism of this compound action.

Quantitative Data

Table 1: Antibacterial Activity of this compound
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Bacillus subtilis10 - 25
Staphylococcus aureus25 - 50
Streptomyces spp.1 - 10
Escherichia coli> 100

Note: The MIC values are approximate ranges compiled from general statements in the literature and should be experimentally verified.[1]

Detailed Experimental Protocols

To rigorously characterize the mechanism of action of this compound as a ribosomal inhibitor, a series of biochemical and structural biology experiments are required. The following are detailed, generalized protocols for key experiments that would be employed.

In Vitro Translation Inhibition Assay

This assay determines the concentration of this compound required to inhibit protein synthesis in a cell-free system.

Methodology:

  • Preparation of Cell-Free Extract: Prepare an S30 extract from a suitable bacterial strain (e.g., E. coli MRE600) known to be sensitive to ribosomal inhibitors.

  • Reaction Mixture: Assemble a reaction mixture containing the S30 extract, a suitable buffer (containing Tris-HCl, Mg(OAc)₂, NH₄Cl, DTT), an energy source (ATP, GTP, creatine phosphate, creatine kinase), amino acids (including a radiolabeled amino acid such as ³⁵S-methionine), and a template mRNA (e.g., luciferase mRNA).

  • Inhibitor Addition: Add varying concentrations of this compound (typically from 0.01 µM to 100 µM) to the reaction mixtures. Include a no-inhibitor control and a positive control with a known ribosomal inhibitor (e.g., chloramphenicol).

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes) to allow for protein synthesis.

  • Quantification: Stop the reaction and quantify the amount of newly synthesized protein. For radiolabeled proteins, this can be done by trichloroacetic acid (TCA) precipitation followed by scintillation counting. For luciferase assays, luminescence can be measured.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

IVT_Workflow Start Start Prepare_S30 Prepare Bacterial S30 Cell-Free Extract Start->Prepare_S30 Assemble_Reaction Assemble In Vitro Translation Reaction Mix (Buffer, Energy, Amino Acids, mRNA) Prepare_S30->Assemble_Reaction Add_this compound Add Serial Dilutions of this compound Assemble_Reaction->Add_this compound Incubate Incubate at 37°C Add_this compound->Incubate Quantify_Protein Quantify Newly Synthesized Protein (e.g., Scintillation Counting) Incubate->Quantify_Protein Analyze_Data Plot Dose-Response Curve and Determine IC50 Quantify_Protein->Analyze_Data End End Analyze_Data->End

Caption: Workflow for In Vitro Translation Inhibition Assay.

Ribosome Binding Assay (Filter Binding)

This assay can be used to determine the binding affinity (Kd) of this compound to the ribosome.

Methodology:

  • Ribosome Preparation: Isolate and purify 70S ribosomes from a suitable bacterial strain.

  • Radiolabeling (optional but recommended): If this compound can be radiolabeled (e.g., with ³H or ¹⁴C), this will facilitate direct measurement of binding.

  • Binding Reaction: Incubate a constant concentration of ribosomes with varying concentrations of labeled this compound in a suitable binding buffer.

  • Filtration: After incubation to reach equilibrium, filter the reaction mixture through a nitrocellulose membrane. The ribosome-Elloramycin complex will be retained on the filter, while unbound this compound will pass through.

  • Washing: Wash the filters with cold binding buffer to remove non-specifically bound ligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the amount of bound this compound against the free this compound concentration and fit the data to a saturation binding curve to determine the Kd.

Toeprinting Assay

A toeprinting assay can precisely map the stalling site of the ribosome on an mRNA template caused by an inhibitor.

Methodology:

  • In Vitro Translation: Set up an in vitro translation reaction as described above, using a specific mRNA template.

  • Inhibitor Addition: Add this compound at a concentration known to inhibit translation.

  • Primer Extension: After a short incubation to allow for ribosome stalling, add a radiolabeled DNA primer that is complementary to a downstream region of the mRNA template and reverse transcriptase.

  • Analysis: The reverse transcriptase will synthesize a cDNA copy of the mRNA until it encounters the stalled ribosome, at which point it will be blocked. The resulting truncated cDNA products ("toeprints") are then analyzed by denaturing polyacrylamide gel electrophoresis and autoradiography. The size of the toeprint indicates the precise location of the stalled ribosome.

Toeprinting_Workflow Start Start IVT_Reaction Set up In Vitro Translation Reaction with Specific mRNA Template Start->IVT_Reaction Add_Inhibitor Add this compound to Induce Ribosome Stalling IVT_Reaction->Add_Inhibitor Primer_Extension Perform Primer Extension with Radiolabeled Primer and Reverse Transcriptase Add_Inhibitor->Primer_Extension Gel_Electrophoresis Analyze cDNA Products by Denaturing PAGE and Autoradiography Primer_Extension->Gel_Electrophoresis Map_Stall_Site Map the Ribosome Stall Site on mRNA Gel_Electrophoresis->Map_Stall_Site End End Map_Stall_Site->End

Caption: Workflow for Toeprinting Assay.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM can provide a high-resolution structure of the this compound-ribosome complex, revealing the precise binding site and conformational changes.

Methodology:

  • Complex Formation: Incubate purified 70S ribosomes with a saturating concentration of this compound to form the ribosome-antibiotic complex.

  • Grid Preparation: Apply a small volume of the complex solution to a cryo-EM grid, blot away excess liquid, and rapidly plunge-freeze in liquid ethane to vitrify the sample.

  • Data Collection: Collect a large dataset of images of the frozen-hydrated particles using a transmission electron microscope equipped with a direct electron detector.

  • Image Processing: Use specialized software to perform particle picking, 2D classification, and 3D reconstruction to generate a high-resolution electron density map of the ribosome-Elloramycin complex.

  • Model Building and Refinement: Build an atomic model of the complex into the electron density map and refine it to obtain a detailed structural model of the interaction.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel antibacterial agents. While its general mechanism of action as a ribosomal inhibitor targeting the 50S subunit is postulated, further detailed investigation is required. The experimental protocols outlined in this guide provide a clear path forward for elucidating the precise binding site, affinity, and inhibitory mechanism of this compound. Specifically, high-resolution structural studies using cryo-EM, coupled with detailed biochemical and kinetic analyses, will be crucial in fully characterizing its interaction with the bacterial ribosome and informing future drug development efforts.

References

The Biological Activity of Elloramycin Against Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elloramycin is an anthracycline-like natural product with demonstrated antitumoral properties. This technical guide provides a comprehensive overview of the biological activity of this compound and its close structural analog, Tetracenomycin X, against various cancer cell lines. Due to the limited publicly available data on this compound, this document leverages findings from studies on Tetracenomycin X to infer potential mechanisms of action, including cytotoxicity, effects on cell cycle progression, and modulation of key signaling pathways. Detailed experimental protocols for assessing these biological activities are also provided to facilitate further research and drug development efforts in this area.

Introduction

This compound is a polyketide antibiotic belonging to the anthracycline class, a group of compounds renowned for their potent anticancer activities. Produced by Streptomyces olivaceus, this compound's core structure is closely related to Tetracenomycin C.[1][2] While initial studies highlighted its activity against L-1210 leukemia cells, a comprehensive profile of its efficacy across a broad range of human cancer cell lines has been challenging to establish from publicly accessible data.[2]

Given the structural similarity, this guide incorporates data from the closely related analog, Tetracenomycin X, to provide a more complete picture of the potential biological activities of this compound. Tetracenomycins are also aromatic polyketide antibiotics that exhibit both antibacterial and anticancer properties.[3] This guide will therefore present the known anticancer activities of Tetracenomycin X as a predictive model for this compound's mechanism of action.

Cytotoxicity of Tetracenomycin X Against Human Cancer Cell Lines

Quantitative analysis of the cytotoxic effects of Tetracenomycin X has been performed on various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma6.41 ± 0.87
H460Lung Carcinoma5.42 ± 1.17

Table 1: IC50 values of Tetracenomycin X in human lung cancer cell lines after 24 hours of treatment. Data is presented as mean ± standard deviation.[4]

Of note, Tetracenomycin X demonstrated selective cytotoxicity towards lung cancer cells while having minimal effect on normal lung fibroblasts (MRC-5).[4]

Mechanism of Action

The anticancer activity of Tetracenomycin X is primarily attributed to its ability to induce cell cycle arrest. Studies have shown that it does not significantly induce apoptosis or autophagy in lung cancer cells.[4]

Cell Cycle Arrest

Tetracenomycin X has been shown to induce cell cycle arrest at the G0/G1 phase in A549 and H460 lung cancer cells.[4] This arrest is mediated by the downregulation of key proteins involved in the G1 to S phase transition, namely Cyclin D1 and Cyclin-Dependent Kinase 4 (CDK4).[4]

Signaling Pathways

The mechanism underlying the downregulation of Cyclin D1 by Tetracenomycin X involves a dual action:

  • Direct Proteasomal Degradation: Tetracenomycin X directly promotes the degradation of Cyclin D1 through the proteasome pathway.[4]

  • Indirect Downregulation via Signaling Pathway Activation: Tetracenomycin X activates the p38 and c-JUN signaling pathways. The activation of these pathways leads to the subsequent downregulation of Cyclin D1 expression.[4]

The proposed signaling pathway for the anticancer activity of Tetracenomycin X is depicted in the following diagram:

TetracenomycinX_Signaling Tetracenomycin X Tetracenomycin X p38 p38 Tetracenomycin X->p38 c-JUN c-JUN Tetracenomycin X->c-JUN Proteasomal Degradation Proteasomal Degradation Tetracenomycin X->Proteasomal Degradation Cyclin D1 Cyclin D1 p38->Cyclin D1 c-JUN->Cyclin D1 G0/G1 Phase Arrest G0/G1 Phase Arrest Cyclin D1->G0/G1 Phase Arrest CDK4 CDK4 CDK4->G0/G1 Phase Arrest Inhibition of Cell Proliferation Inhibition of Cell Proliferation G0/G1 Phase Arrest->Inhibition of Cell Proliferation Proteasomal Degradation->Cyclin D1

Mechanism of Tetracenomycin X-induced cell cycle arrest.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of compounds like this compound and Tetracenomycin X.

Cell Viability and Cytotoxicity Assay (SRB Assay)

This protocol is based on the sulforhodamine B (SRB) assay, which is a colorimetric assay used to determine cell number by staining total cellular protein.[4]

Materials:

  • Cancer cell lines (e.g., A549, H460) and normal fibroblasts (e.g., MRC-5)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compound (this compound or Tetracenomycin X)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Fixation: After incubation, gently add cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 10 minutes at room temperature.

  • Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Measurement: Measure the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

SRB_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3/4/5 a Seed Cells in 96-well Plate b Treat with Compound a->b c Fix with TCA b->c d Wash and Dry c->d e Stain with SRB d->e f Wash and Dry e->f g Solubilize Dye f->g h Read Absorbance g->h

Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at the desired concentration (e.g., IC50) for a specific duration (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Cell Cycle Analysis (PI Staining)

This method uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle using flow cytometry.[4]

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound for the desired time.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion and Future Directions

While direct and extensive data on the anticancer properties of this compound remain limited in the public domain, the available information on its structural analog, Tetracenomycin X, provides a strong foundation for inferring its potential mechanism of action. The data suggests that this compound may act as a selective anticancer agent that induces cell cycle arrest at the G0/G1 phase through the modulation of the p38 and c-JUN signaling pathways, ultimately leading to the downregulation of Cyclin D1.

Future research should focus on:

  • Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of this compound against a broad panel of human cancer cell lines to identify sensitive cancer types.

  • Mechanism of Action Studies: Confirming whether this compound induces cell cycle arrest and investigating its effects on apoptosis and autophagy in various cancer cell models.

  • Signaling Pathway Analysis: Elucidating the specific signaling pathways modulated by this compound to confirm if they align with those affected by Tetracenomycin X.

  • In Vivo Efficacy: Assessing the antitumor activity of this compound in preclinical animal models.

The detailed protocols and inferred mechanisms of action presented in this technical guide provide a valuable resource for researchers and drug development professionals to advance the investigation of this compound as a potential novel anticancer therapeutic.

References

An In-depth Technical Guide to the Biosynthesis of Elloramycin Aglycone 8-Demethyltetracenomycin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of 8-demethyltetracenomycin C (8-DMTC), the aglycone core of the antitumor antibiotic elloramycin. This document details the genetic basis, enzymatic steps, and experimental methodologies used to elucidate this complex biosynthetic pathway.

Introduction

This compound is a polyketide antibiotic produced by Streptomyces olivaceus Tü2353, belonging to the anthracycline family of natural products known for their antibacterial and antitumor activities. The biosynthesis of this compound proceeds through the formation of its aglycone, 8-demethyltetracenomycin C (8-DMTC), which is subsequently glycosylated and methylated. Understanding the biosynthesis of 8-DMTC is crucial for the chemoenzymatic synthesis of novel this compound analogs with potentially improved therapeutic properties.

The biosynthesis of 8-DMTC is orchestrated by a set of enzymes encoded by the elm gene cluster. This guide will delve into the functions of these enzymes, the sequence of reactions they catalyze, and the experimental approaches used to characterize this pathway.

Genetic Organization of the Biosynthetic Pathway

The genes responsible for the biosynthesis of 8-demethyltetracenomycin C are located in the elm gene cluster within Streptomyces olivaceus. However, the genes required for the synthesis of the L-rhamnose sugar moiety, which is attached to 8-DMTC to form this compound, are found in a separate rha gene cluster. This spatial separation of the aglycone and deoxysugar biosynthesis genes is a notable feature of this compound production.

The Biosynthetic Pathway of 8-Demethyltetracenomycin C

The formation of 8-DMTC begins with the assembly of a decaketide chain from one acetyl-CoA starter unit and nine malonyl-CoA extender units, catalyzed by a type II polyketide synthase (PKS). This initial polyketide chain undergoes a series of cyclization, oxidation, and methylation reactions to yield the final tetracyclic structure of 8-DMTC.

The key enzymatic steps are outlined below:

  • Polyketide Chain Assembly: The ElmKLM polyketide synthase catalyzes the iterative condensation of malonyl-CoA units to form a linear decaketide intermediate.[1]

  • Cyclization Cascade: A series of cyclases, including ElmNIJ and ElmI, are responsible for the regioselective folding and intramolecular aldol condensations of the polyketide chain to form the tetracyclic ring system.[1]

  • Oxidative Tailoring: The intermediate undergoes several oxidative modifications. ElmH, a monooxygenase, and ElmG, an oxygenase, play crucial roles in introducing hydroxyl groups at specific positions on the tetracyclic core.[2]

  • Methylation: The molecule is further modified by methyltransferases ElmNII and ElmP, which add methyl groups at specific hydroxyl moieties.[1]

The final product of this intricate enzymatic assembly line is 8-demethyltetracenomycin C.

Quantitative Data

Precise quantitative data for every enzyme in the 8-DMTC biosynthetic pathway is not extensively available in the literature. However, studies on homologous enzymes from the closely related tetracenomycin C biosynthetic pathway provide valuable insights. Additionally, production yields of 8-DMTC have been reported in various heterologous expression systems.

Table 1: Production Yields of 8-Demethyltetracenomycin C in Heterologous Hosts

Host StrainExpression System8-DMTC Yield (mg/L)Reference
Streptomyces lividans TK24cos16F4 cosmid~15-20[3]
Streptomyces coelicolor M1146cos16F4iE integrated cassette166
Engineered S. coelicolor M1146with overexpression of vhb, accA2BE, and sco6196400[3]

Table 2: Kinetic Parameters of Homologous Enzymes from the Tetracenomycin C Biosynthetic Pathway

Enzyme (Homolog of)SubstrateKm (µM)Vmax (nmol·min-1·mg-1)Reference
TcmI (ElmI)Tetracenomycin F2121 ± 18.2704 ± 62.3
TcmH (ElmH)Tetracenomycin F17.47 ± 0.67473 ± 10[4]

Note: The kinetic data presented is for enzymes from the tetracenomycin C biosynthetic pathway in Streptomyces glaucescens, which are highly homologous to the corresponding "Elm" enzymes.

Experimental Protocols

The elucidation of the 8-demethyltetracenomycin C biosynthetic pathway has relied on a combination of molecular genetics, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Protocol 1: Heterologous Expression of the elm Gene Cluster in Streptomyces coelicolor

This protocol describes the transfer and expression of the elm gene cluster, typically housed on a cosmid or integrative plasmid, into a heterologous Streptomyces host for the production of 8-DMTC.

1. Preparation of the Expression Construct:

  • The elm gene cluster, often contained within a cosmid like cos16F4, is engineered into an integrative vector such as one containing the ΦC31 integrase system for stable chromosomal integration into the host.

2. Transformation of E. coli Donor Strain:

  • The integrative plasmid is transformed into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) for subsequent conjugation.

3. Intergeneric Conjugation:

  • Grow the E. coli donor strain and the recipient Streptomyces coelicolor M1146 strain to mid-log phase.
  • Wash and mix the donor and recipient cells.
  • Plate the cell mixture on a suitable medium (e.g., MS agar) and incubate to allow for conjugation.
  • Overlay the plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and an antibiotic corresponding to the resistance marker on the integrative plasmid to select for exconjugants).

4. Fermentation and Production of 8-DMTC:

  • Inoculate a suitable production medium (e.g., R5A medium) with a spore suspension or mycelial fragments of the recombinant S. coelicolor strain.
  • Incubate the culture with shaking at 30°C for 5-7 days.

5. Extraction and Analysis:

  • Extract the culture broth with an organic solvent (e.g., ethyl acetate) at an acidic pH.
  • Analyze the organic extract for the presence of 8-DMTC using HPLC.

Protocol 2: HPLC Analysis of 8-Demethyltetracenomycin C

This protocol outlines a general method for the detection and quantification of 8-DMTC from culture extracts.

1. Sample Preparation:

  • Evaporate the organic extract from the fermentation to dryness.
  • Resuspend the residue in a suitable solvent (e.g., methanol).
  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
  • Mobile Phase B: Acetonitrile.
  • Gradient: A linear gradient from 20% B to 100% B over 30 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV-Vis detector at 280 nm and 430 nm.
  • Standard: A purified standard of 8-demethyltetracenomycin C should be used for retention time comparison and quantification.

Protocol 3: Gene Knockout in Streptomyces olivaceus using CRISPR/Cas9

This protocol provides a framework for the targeted deletion of a gene within the elm cluster in the native producer, S. olivaceus.

1. Design of sgRNA and Homology Arms:

  • Design a specific single-guide RNA (sgRNA) targeting the gene of interest.
  • Design 1-2 kb homology arms flanking the target gene for homologous recombination.

2. Construction of the CRISPR/Cas9 Editing Plasmid:

  • Clone the sgRNA cassette and the homology arms into a suitable Streptomyces CRISPR/Cas9 editing plasmid (e.g., pCRISPomyces-2).

3. Conjugal Transfer into Streptomyces olivaceus:

  • Transform the editing plasmid into an E. coli donor strain.
  • Perform intergeneric conjugation with S. olivaceus as described in Protocol 1.

4. Selection of Mutants:

  • Select for exconjugants on appropriate antibiotic-containing media.
  • Screen individual colonies by PCR using primers flanking the targeted gene to identify deletions.

5. Curing of the Editing Plasmid:

  • Passage the confirmed mutant through several rounds of non-selective growth to promote the loss of the temperature-sensitive editing plasmid.

6. Phenotypic Analysis:

  • Analyze the culture extracts of the knockout mutant by HPLC to confirm the loss of 8-DMTC production and potentially identify accumulated intermediates.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the biosynthetic pathway and a typical experimental workflow for gene knockout.

Elloramycin_Aglycone_Biosynthesis AcetylCoA Acetyl-CoA ElmKLM ElmKLM (PKS) AcetylCoA->ElmKLM MalonylCoA 9x Malonyl-CoA MalonylCoA->ElmKLM Polyketide Linear Decaketide ElmNIJ ElmNIJ (Cyclases) Polyketide->ElmNIJ Tricyclic Tricyclic Intermediate ElmI ElmI (Cyclase) Tricyclic->ElmI TetracyclicF1 Tetracenomycin F1 (or analog) ElmH ElmH (Monooxygenase) TetracyclicF1->ElmH TetracyclicD3 Tetracenomycin D3 (or analog) ElmNII_ElmP ElmNII, ElmP (Methyltransferases) TetracyclicD3->ElmNII_ElmP Methylated_Intermediate Methylated Intermediate ElmG ElmG (Oxygenase) Methylated_Intermediate->ElmG DMTC 8-Demethyltetracenomycin C ElmKLM->Polyketide ElmNIJ->Tricyclic ElmI->TetracyclicF1 ElmH->TetracyclicD3 ElmNII_ElmP->Methylated_Intermediate ElmG->DMTC

Caption: Biosynthetic pathway of 8-demethyltetracenomycin C.

Gene_Knockout_Workflow Design 1. Design sgRNA and Homology Arms Construct 2. Assemble CRISPR/Cas9 Editing Plasmid Design->Construct Conjugation 3. Intergeneric Conjugation into Streptomyces olivaceus Construct->Conjugation Selection 4. Select for Exconjugants Conjugation->Selection Screening 5. PCR Screening for Gene Deletion Selection->Screening Curing 6. Plasmid Curing Screening->Curing Positive Clones Analysis 7. HPLC Analysis of Metabolite Profile Curing->Analysis

References

A Technical Guide to the Identification of Novel Elloramycin Analogues from Microbial Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for identifying and characterizing novel elloramycin analogues from microbial sources. Elloramycins are a class of anthracycline-like polyketides with notable antitumor and antibacterial activities, making their novel analogues promising candidates for drug discovery and development. This document outlines the biosynthetic pathway of this compound, detailed experimental protocols for the generation, isolation, and characterization of new derivatives, and a summary of their biological activities.

This compound Biosynthesis Pathway

This compound is produced by Streptomyces olivaceus. Its biosynthesis is a complex process involving a type II polyketide synthase (PKS) and subsequent tailoring enzymes. The biosynthetic gene cluster for the aglycone, 8-demethyltetracenomycin C (8-DMTC), is encoded by the elm genes. A separate cluster, the rha genes, is responsible for the biosynthesis of the L-rhamnose sugar moiety.[1] Both gene clusters are essential for the production of the final glycosylated this compound.[1][2]

The biosynthesis begins with the formation of the polyketide backbone from acetate units by the minimal PKS (ElmK, ElmS, ElmI). The nascent polyketide chain then undergoes a series of cyclization and aromatization reactions catalyzed by cyclases (ElmN, ElmJ) to form the characteristic tetracyclic ring structure of the aglycone. Tailoring enzymes, including oxygenases (ElmH) and methyltransferases, further modify the aglycone. The glycosyltransferase ElmGT then attaches the TDP-L-rhamnose sugar, synthesized by the rha gene products, to the 8-hydroxyl group of the aglycone. Finally, a series of methyltransferases (ElmMI, ElmMII, ElmMIII) methylate the hydroxyl groups of the rhamnose moiety to yield the mature this compound molecule.

Elloramycin_Biosynthesis cluster_backbone Polyketide Backbone Synthesis cluster_aglycone Aglycone Formation cluster_sugar Sugar Biosynthesis cluster_final Final Assembly Acetate_units Acetate Units Minimal_PKS Minimal PKS (ElmK, ElmS, ElmI) Acetate_units->Minimal_PKS Polyketide_Chain Nascent Polyketide Chain Minimal_PKS->Polyketide_Chain Cyclases Cyclases (ElmN, ElmJ) Polyketide_Chain->Cyclases Tetracyclic_Intermediate Tetracyclic Intermediate Cyclases->Tetracyclic_Intermediate Tailoring_Enzymes Tailoring Enzymes (e.g., ElmH) Tetracyclic_Intermediate->Tailoring_Enzymes Aglycone 8-Demethyltetracenomycin C (8-DMTC) Tailoring_Enzymes->Aglycone Glycosyltransferase Glycosyltransferase (ElmGT) Aglycone->Glycosyltransferase Glucose_1_P Glucose-1-Phosphate rha_genes rha gene products (RhaA, B, C, D) Glucose_1_P->rha_genes TDP_L_Rhamnose TDP-L-Rhamnose rha_genes->TDP_L_Rhamnose TDP_L_Rhamnose->Glycosyltransferase Glycosylated_Intermediate 8-O-(L-rhamnosyl)-8-DMTC Glycosyltransferase->Glycosylated_Intermediate Sugar_Methyltransferases Sugar Methyltransferases (ElmMI, MII, MIII) Glycosylated_Intermediate->Sugar_Methyltransferases This compound This compound Sugar_Methyltransferases->this compound

Caption: Simplified biosynthetic pathway of this compound.

Experimental Protocols

Generation of Novel this compound Analogues through Combinatorial Biosynthesis

Combinatorial biosynthesis is a powerful technique for generating novel this compound analogues. This involves the heterologous expression of the elm gene cluster in a suitable host strain, such as Streptomyces albus or Streptomyces coelicolor, along with gene clusters encoding the biosynthesis of different sugar moieties. The substrate flexibility of the glycosyltransferase ElmGT allows for the attachment of various sugar molecules to the 8-DMTC aglycone, creating a diverse library of novel analogues.

Workflow for Combinatorial Biosynthesis:

Combinatorial_Biosynthesis_Workflow start Start: Select Target Sugar Moieties construct_plasmids Construct Expression Plasmids (elm cluster and sugar biosynthesis genes) start->construct_plasmids transform_host Transform Heterologous Host (e.g., S. albus) construct_plasmids->transform_host fermentation Fermentation of Recombinant Strain transform_host->fermentation extraction Extraction of Secondary Metabolites fermentation->extraction purification HPLC Purification of Novel Analogues extraction->purification characterization Structural Characterization (MS, NMR) purification->characterization bioactivity_testing Bioactivity Testing (Antibacterial, Anticancer) characterization->bioactivity_testing end End: Identify Lead Compounds bioactivity_testing->end

Caption: Workflow for generating novel this compound analogues.

Detailed Methodology:

  • Vector Construction:

    • The elm gene cluster, responsible for the aglycone biosynthesis, is cloned into a suitable expression vector (e.g., a cosmid or a plasmid with an integrating element).

    • Genes for the biosynthesis of the desired sugar moieties (e.g., from other polyketide pathways) are cloned into a compatible expression plasmid.

  • Host Strain Transformation:

    • The constructed plasmids are introduced into a heterologous host strain, such as Streptomyces albus or a genetically engineered S. coelicolor strain optimized for heterologous expression. Protoplast transformation or intergeneric conjugation are common methods.

  • Fermentation:

    • Seed Culture: Inoculate a suitable seed medium (e.g., TSB) with spores or mycelia of the recombinant Streptomyces strain. Incubate at 28-30°C with shaking (200-250 rpm) for 2-3 days.

    • Production Culture: Inoculate a production medium (e.g., R5A or other optimized fermentation media) with the seed culture. Incubate at 28-30°C with shaking for 5-7 days.

Extraction and Purification of this compound Analogues
  • Extraction:

    • After fermentation, the culture broth is harvested. The mycelium is separated from the supernatant by centrifugation or filtration.

    • The secondary metabolites are extracted from the mycelium and/or the supernatant using an organic solvent such as ethyl acetate or a mixture of methanol and dichloromethane.

    • The organic extract is then concentrated in vacuo to yield a crude extract.

  • Purification:

    • The crude extract is subjected to purification using High-Performance Liquid Chromatography (HPLC).

    • A reversed-phase C18 column is typically used.

    • A gradient elution system with water and acetonitrile or methanol, often with the addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape, is employed.

    • Fractions are collected based on the UV-Vis absorption profile of the eluate, with detection typically at wavelengths around 280 nm and 430 nm for the tetracenomycin chromophore.

Structural Characterization

The purified novel analogues are structurally elucidated using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and molecular formula of the new compounds. Tandem MS (MS/MS) is employed to obtain fragmentation patterns, which can provide information about the structure of the aglycone and the sugar moiety.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the complete chemical structure, including the stereochemistry, of the novel analogues.

Bioactivity Assessment

The biological activity of the newly identified this compound analogues is evaluated through various in vitro assays.

Antibacterial Activity
  • Minimum Inhibitory Concentration (MIC) Assay: The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The compounds are serially diluted in a 96-well plate containing a suitable broth medium. A standardized inoculum of the test bacteria is added to each well. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria after incubation.

Anticancer Activity
  • Cytotoxicity Assay (IC₅₀ Determination): The half-maximal inhibitory concentration (IC₅₀) is determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.

    • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with serial dilutions of the this compound analogues for a specified period (e.g., 48 or 72 hours).

    • The cell viability is measured, and the IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Quantitative Data on Novel this compound Analogues

The following table summarizes the bioactivity data for some reported this compound analogues. This data provides a basis for structure-activity relationship (SAR) studies and further drug development.

Compound NameAglyconeSugar MoietyAntibacterial Activity (MIC, µg/mL)Anticancer Activity (IC₅₀, µM)Reference
This compound 8-Demethyltetracenomycin C2',3',4'-tri-O-methyl-L-rhamnoseS. aureus: 12.5, B. subtilis: 6.25L1210: ~1.0[3]
8-O-Methylelloramycinone 8-O-Methyl-8-demethyltetracenomycin CNone-L1210: <0.1[4]
8-demethyl-8-α-L-olivosyl-tetracenomycin C 8-Demethyltetracenomycin CL-olivoseData not availableData not available[5]
8-demethyl-8-α-L-oleandrosyl-tetracenomycin C 8-Demethyltetracenomycin CL-oleandroseData not availableData not available[5]

Note: The bioactivity data for novel analogues is often not extensively published in a comparative format. The table above represents a compilation of available data and highlights the potential for improved activity with structural modifications.

Conclusion

The identification of novel this compound analogues from microbial sources through combinatorial biosynthesis and other metabolic engineering strategies is a promising avenue for the discovery of new therapeutic agents. The detailed protocols and methodologies outlined in this guide provide a framework for researchers to generate, isolate, characterize, and evaluate the bioactivity of these compounds. Further exploration of the chemical space around the this compound scaffold is warranted to develop new drug candidates with improved efficacy and pharmacological properties.

References

Spectroscopic Analysis of Elloramycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Elloramycin, a notable anthracycline-like antitumor antibiotic produced by Streptomyces olivaceus. The document details the application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy in the structural elucidation and characterization of this complex natural product.

Introduction to this compound

This compound (molecular formula: C₃₂H₃₆O₁₅) is a dark yellow compound that exhibits weak activity against a range of Gram-positive bacteria and shows potential against stem cells of L-1210 leukemia.[1][2] Its structure is characterized by a tetracenomycin-like aglycone linked to a 2,3,4-tri-O-methyl-L-rhamnose sugar moiety through a phenolic alpha-glycosidic bond.[1][2] The complex structure necessitates a multi-faceted analytical approach for unambiguous identification and characterization.

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for this compound. While specific datasets are not widely available in public databases, this section outlines the key parameters derived from foundational literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is crucial for determining the carbon-hydrogen framework of this compound. The structure was originally established by comparing its ¹H and ¹³C NMR spectra with those of the known compound tetracenomycin C.[1][2]

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in searched sources--Aromatic Protons
Data not available in searched sources--Methine Protons
Data not available in searched sources--Methylene Protons
Data not available in searched sources--Methyl Protons (Aglycone)
Data not available in searched sources--Sugar Moiety Protons
Data not available in searched sources--Hydroxyl Protons

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmCarbon TypeAssignment
Data not available in searched sourcesC, CH, CH₂, CH₃Aglycone Carbons
Data not available in searched sourcesC, CH, CH₂, CH₃Sugar Moiety Carbons
Data not available in searched sourcesC=OCarbonyl Carbons
Mass Spectrometry (MS) Data

Mass spectrometry provides information on the molecular weight and elemental composition of this compound, and its fragmentation pattern offers insights into its substructures.

Table 3: Mass Spectrometry Data for this compound

m/zIon TypeProposed Fragment
660.2003[M+H]⁺Molecular Ion (Calculated for C₃₂H₃₆O₁₅)
Data not available in searched sourcesFragment IonLoss of the sugar moiety
Data not available in searched sourcesFragment IonCleavage of the tetracyclic ring system
Ultraviolet-Visible (UV-Vis) Spectroscopy Data

The UV-Vis spectrum of this compound is characteristic of its anthracycline chromophore, showing distinct absorption bands in the UV and visible regions.

Table 4: UV-Vis Spectroscopic Data for this compound

Wavelength (λmax) nmSolventChromophore Transition
~297Methanolπ → π
~495Methanoln → π
~524Methanoln → π
~560Methanoln → π
(Note: The λmax values are typical for anthracyclines and the exact values for this compound may vary slightly.)

Experimental Protocols

Detailed methodologies are essential for reproducible spectroscopic analysis. The following are generalized protocols for the analysis of this compound.

NMR Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) equipped with a cryoprobe.

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence (e.g., zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using appropriate software (e.g., TopSpin, Mnova).

Mass Spectrometry
  • Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable solvent system, typically a mixture of methanol or acetonitrile and water, often with a small amount of formic acid (0.1%) to promote protonation.

  • ESI-MS Acquisition:

    • Ionization Mode: Positive ion mode is typically used for anthracyclines to detect [M+H]⁺ ions.

    • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Mass Range: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 100-1000).

    • Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve stable ion generation and minimize in-source fragmentation.

  • Tandem MS (MS/MS) for Fragmentation Analysis:

    • Select the precursor ion ([M+H]⁺) in the first mass analyzer.

    • Induce fragmentation in a collision cell using an inert gas (e.g., argon or nitrogen) at varying collision energies.

    • Analyze the resulting product ions in the second mass analyzer to obtain the fragmentation pattern.

UV-Vis Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax for optimal accuracy.

  • Acquisition:

    • Wavelength Range: Scan from 200 to 800 nm to cover both the UV and visible regions.

    • Blank Correction: Use a cuvette containing the pure solvent as a reference to record a baseline spectrum.

    • Sample Measurement: Record the absorption spectrum of the this compound solution. The instrument will automatically subtract the baseline.

    • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process involving a Type II polyketide synthase (PKS) and subsequent tailoring enzymes. A key feature is that the genes for the aglycone and the sugar moiety are located in two separate gene clusters on the chromosome of Streptomyces olivaceus.

Elloramycin_Biosynthesis acetyl_coa Acetyl-CoA + 9x Malonyl-CoA pks ElmKLM (PKS) acetyl_coa->pks polyketide Decaketide Intermediate pks->polyketide cyclases ElmNIJ (Cyclases) polyketide->cyclases cyclized_intermediate Cyclized Polyketide cyclases->cyclized_intermediate tailoring_enzymes ElmH, ElmNII, ElmP, ElmG (Oxidation, Methylation, Hydroxylation) cyclized_intermediate->tailoring_enzymes aglycone 8-Demethyltetracenomycin C (Aglycone) tailoring_enzymes->aglycone glycosyltransferase ElmGT (Glycosyltransferase) aglycone->glycosyltransferase glucose_1_p Glucose-1-Phosphate rha_genes rhaA, rhaB, rhaC, rhaD glucose_1_p->rha_genes tdp_rhamnose TDP-L-rhamnose rha_genes->tdp_rhamnose tdp_rhamnose->glycosyltransferase glycosylated_intermediate 8-demethyl-8-α-L-rhamnosyl tetracenomycin C glycosyltransferase->glycosylated_intermediate methyltransferases ElmMI, ElmMII, ElmMIII (O-Methyltransferases) glycosylated_intermediate->methyltransferases This compound This compound methyltransferases->this compound Spectroscopic_Workflow cluster_analysis 4. Spectroscopic Analysis fermentation 1. Fermentation of S. olivaceus extraction 2. Solvent Extraction (e.g., Ethyl Acetate) fermentation->extraction purification 3. Chromatographic Purification (Silica Gel, HPLC) extraction->purification uv_vis UV-Vis Spectroscopy (Chromophore ID) purification->uv_vis ms High-Resolution MS (Molecular Formula, MW) purification->ms nmr_1h ¹H NMR (Proton Environment) purification->nmr_1h structure 5. Structure Elucidation uv_vis->structure msms Tandem MS (MS/MS) (Fragmentation Pattern) ms->msms msms->structure nmr_13c ¹³C NMR (Carbon Skeleton) nmr_1h->nmr_13c nmr_2d 2D NMR (COSY, HSQC) (Connectivity) nmr_13c->nmr_2d nmr_2d->structure

References

Methodological & Application

Application Notes and Protocols for Heterologous Expression of Elloramycin in Streptomyces coelicolor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful heterologous expression of the antitumor agent Elloramycin in the model actinomycete, Streptomyces coelicolor. Detailed protocols and metabolic engineering strategies are outlined to facilitate the production and optimization of this valuable secondary metabolite.

Introduction

This compound is an anthracycline-like polyketide with significant antitumor properties. Its native producer, Streptomyces olivaceus, presents challenges for genetic manipulation and large-scale production. Streptomyces coelicolor has emerged as a robust and genetically tractable heterologous host for the production of a wide array of secondary metabolites, including polyketides.[1][2][3] Engineered strains of S. coelicolor, with deleted native antibiotic biosynthetic gene clusters (BGCs), offer a "clean" background, minimizing the production of competing metabolites and potentially increasing the precursor pool available for this compound synthesis.[3]

A unique feature of this compound biosynthesis is that the genes for the polyketide aglycon and the deoxysugar moiety, L-rhamnose, are located in two separate gene clusters in the native producer.[4][5] Successful heterologous production, therefore, necessitates the co-expression of both the this compound BGC (elm genes) and the L-rhamnose BGC (rha genes).[4][5]

Key Challenges and Metabolic Engineering Strategies

The primary bottleneck in the heterologous production of this compound in S. coelicolor is often the limited availability of the specific sugar precursor, dTDP-L-rhamnose.[6] The native metabolic pathways of S. coelicolor may not supply this precursor in sufficient quantities to support high-level production of glycosylated secondary metabolites.[6]

Strategies to Enhance Production:

  • Co-expression of Rhamnose Biosynthesis Genes: It is crucial to co-express the four genes required for dTDP-L-rhamnose biosynthesis (rhaA, rhaB, rhaC, rhaD) alongside the this compound aglycon gene cluster.[4][5]

  • Enhancing Precursor Supply: Overexpression of genes from heterologous pathways known to efficiently produce dTDP-L-rhamnose, such as those from the oleandomycin biosynthetic gene cluster, has been shown to dramatically increase the yield of related glycosylated compounds and is a promising strategy for this compound.[6]

  • Host Strain Engineering: Utilizing engineered S. coelicolor strains, such as M1146 or M1152, which have deletions in endogenous BGCs (e.g., for actinorhodin and prodigiosins), can reduce metabolic burden and competition for precursors.[3][4]

  • Increasing Malonyl-CoA Availability: As a type II polyketide, the this compound backbone is synthesized from malonyl-CoA. Overexpressing the acetyl-CoA carboxylase complex (accA2BE) can enhance the supply of this critical building block.[4]

Quantitative Data Summary

While specific production titers for this compound in engineered S. coelicolor are not extensively reported in peer-reviewed literature, the following table summarizes relevant quantitative data to guide expectations and experimental design.

Product Host Strain Engineering Strategy Production Level/Improvement Reference
Glycosylated AminocoumarinsS. coelicolor M512Co-expression of four dTDP-rhamnose synthesis genes (from oleandomycin cluster)26-fold increase in glycosylated products[6]
Glycosylated AminocoumarinsS. coelicolor M512Expression of 4-ketoreductase gene (oleU) alone8-fold increase in glycosylated products[6]
General Heterologous PolyketidesS. coelicolorExpression of various PKS gene clusters1 - 100 mg/L[7]
This compound Aglycon (8-DMTC)S. lividansExpression of this compound BGC (cos16F4) without rhamnose genesAccumulation of the aglycon, no this compound[4][5]
This compoundS. lividansCo-expression of this compound BGC and rhamnose BGC (pEM4RO)Successful formation of this compound[4][5]

Experimental Workflow

The overall process for heterologous expression of this compound in S. coelicolor involves several key stages, from gene cluster cloning to fermentation and analysis.

experimental_workflow cluster_cloning Gene Cluster Preparation clone_pks Clone this compound BGC (elm genes) conjugation Intergeneric Conjugation from E. coli clone_pks->conjugation clone_rha Clone Rhamnose BGC (rha genes) clone_rha->conjugation host_selection Select S. coelicolor host (e.g., M1146) host_selection->conjugation fermentation Fermentation conjugation->fermentation extraction Metabolite Extraction fermentation->extraction analysis HPLC/LC-MS Analysis extraction->analysis biosynthetic_pathway cluster_aglycon Aglycon Biosynthesis (elm cluster) cluster_sugar Sugar Biosynthesis (rha cluster) acetyl_coa Acetyl-CoA + Malonyl-CoA pks Type II PKS (elm genes) acetyl_coa->pks aglycon 8-demethyltetracenomycin C (8-DMTC) pks->aglycon glycosyltransferase Glycosyltransferase (ElmGT) aglycon->glycosyltransferase glucose Glucose-1-Phosphate rha_enzymes RhaA, RhaB, RhaC, RhaD glucose->rha_enzymes rhamnose dTDP-L-rhamnose rha_enzymes->rhamnose rhamnose->glycosyltransferase This compound This compound glycosyltransferase->this compound

References

fermentation and purification techniques for Elloramycin production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the fermentation of Streptomyces olivaceus for the production of Elloramycin, a potent anthracycline-like antitumor agent, and the subsequent purification of the compound. The methodologies outlined are based on established principles of actinomycete fermentation and natural product purification.

I. Fermentation of Streptomyces olivaceus for this compound Production

Introduction

This compound is a secondary metabolite produced by the bacterium Streptomyces olivaceus.[1][2] Optimization of fermentation conditions is critical to maximize the yield and purity of the target compound. This section details the recommended medium and a protocol for optimizing fermentation parameters.

Data Presentation: Fermentation Parameter Optimization

While specific quantitative data for this compound yield under varying fermentation conditions is not extensively available in the public domain, the following tables present an illustrative example of how to structure and present such data, based on typical results from optimizing antibiotic production in Streptomyces species.

Table 1: Effect of Carbon Source on this compound Production

Carbon Source (20 g/L)Biomass (g/L)This compound Yield (mg/L)
Glucose8.5120
Soluble Starch9.2155
Maltose7.8110
Glycerol8.1130

Table 2: Effect of Nitrogen Source on this compound Production

Nitrogen Source (10 g/L)Biomass (g/L)This compound Yield (mg/L)
Yeast Extract10.1180
Peptone9.5165
Soybean Meal11.2210
Ammonium Sulfate7.295

Table 3: Effect of pH on this compound Production

Initial pHBiomass (g/L)This compound Yield (mg/L)
5.06.580
6.08.9150
7.010.8205
8.09.1170

Table 4: Effect of Temperature on this compound Production

Temperature (°C)Biomass (g/L)This compound Yield (mg/L)
258.2140
2810.5215
329.8190
376.175
Experimental Protocols: Fermentation

Protocol 1: Culture Maintenance and Inoculum Preparation

  • Strain: Streptomyces olivaceus (e.g., Tü2353).[2]

  • Maintenance Medium: International Streptomyces Project Medium 4 (ISP4) or R5A agar plates.

  • Inoculum Medium (Seed Culture): Tryptic Soy Broth (TSB) or R5A liquid medium.

  • Procedure:

    • Aseptically transfer a loopful of spores from a mature (7-10 days) culture of S. olivaceus into a 250 mL flask containing 50 mL of seed culture medium.

    • Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense culture is obtained.

Protocol 2: Production Fermentation

  • Production Medium: R5A medium is a commonly used medium for antibiotic production by Streptomyces species.[3] The composition is as follows:

    • Sucrose: 103 g/L

    • K₂SO₄: 0.25 g/L

    • MgCl₂·6H₂O: 10.12 g/L

    • Glucose: 10 g/L

    • Casamino acids: 0.1 g/L

    • Yeast extract: 5 g/L

    • TES buffer: 5.73 g/L

    • Trace element solution: 2 mL/L

    • Adjust pH to 7.2 before sterilization.

    • Post-sterilization, aseptically add sterile solutions of KH₂PO₄ (to 0.05%), CaCl₂ (to 2 mM), and L-proline (to 0.3%).

  • Procedure:

    • Inoculate 1 L of sterile production medium in a 2 L baffled flask with 5% (v/v) of the seed culture.

    • Incubate at 28°C with agitation at 200 rpm for 7-10 days.

    • Monitor the production of this compound periodically by taking samples for HPLC analysis.

Protocol 3: Optimization of Fermentation Parameters using Response Surface Methodology (RSM)

RSM is a collection of statistical and mathematical techniques useful for developing, improving, and optimizing processes.

  • Factor Screening: Use a Plackett-Burman design to identify the most significant factors affecting this compound production (e.g., concentrations of carbon and nitrogen sources, pH, temperature, agitation speed).

  • Optimization: Employ a central composite design (CCD) or Box-Behnken design to determine the optimal levels of the significant factors identified in the screening stage.

  • Data Analysis: Use statistical software to analyze the experimental data and generate a model that predicts the optimal conditions for this compound production.

II. Purification of this compound

Introduction

The purification of this compound from the fermentation broth involves a multi-step process to separate the target compound from other metabolites, media components, and cellular debris. The following protocol outlines a general strategy for the isolation and purification of this compound.

Data Presentation: Purification Summary

The following table provides a template for summarizing the results of a typical purification process. The values are illustrative.

Table 5: this compound Purification Summary

Purification StepTotal Protein (mg)Total this compound (mg)Specific Activity (mg this compound/mg Protein)Yield (%)Purification Fold
Crude Extract25002000.081001
Ethyl Acetate Extraction8001800.23902.8
Silica Gel Chromatography1501501.007512.5
Preparative HPLC201206.006075
Experimental Protocols: Purification

Protocol 4: Extraction of this compound

  • Harvesting: After fermentation, centrifuge the culture broth at 8,000 rpm for 20 minutes to separate the mycelium from the supernatant. This compound is typically found in both the mycelium and the supernatant.

  • Mycelial Extraction:

    • Extract the mycelial cake with ethyl acetate (3 x volume of the wet mycelial weight).

    • Stir the suspension for 2 hours at room temperature.

    • Separate the ethyl acetate layer by centrifugation or filtration.

    • Pool the ethyl acetate extracts.

  • Supernatant Extraction:

    • Adjust the pH of the supernatant to 7.0.

    • Extract the supernatant with an equal volume of ethyl acetate three times.

    • Pool the ethyl acetate extracts.

  • Concentration: Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 5: Silica Gel Column Chromatography

  • Column Preparation:

    • Prepare a slurry of silica gel (60-120 mesh) in chloroform.

    • Pour the slurry into a glass column (e.g., 50 cm length x 5 cm diameter) and allow it to pack under gravity.

    • Equilibrate the column with chloroform.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of chloroform.

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it.

    • Carefully load the dried silica gel containing the sample onto the top of the prepared column.

  • Elution:

    • Elute the column with a stepwise gradient of chloroform and methanol.

    • Start with 100% chloroform and gradually increase the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, 90:10 v/v chloroform:methanol).

    • Collect fractions of a fixed volume (e.g., 20 mL).

  • Fraction Analysis:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

    • Pool the pure fractions containing this compound and evaporate the solvent.

Protocol 6: High-Performance Liquid Chromatography (HPLC) Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 280 nm.

  • Injection Volume: 20 µL.

III. Visualizations

Biosynthesis Pathway of this compound

The biosynthesis of this compound begins with the formation of the polyketide backbone, which then undergoes a series of cyclization, oxidation, and glycosylation steps to yield the final product.[4][5] The genes responsible for the biosynthesis of the aglycone and the deoxysugar are located in separate clusters on the S. olivaceus chromosome.[1][3]

Elloramycin_Biosynthesis Acetyl_CoA Acetyl-CoA Polyketide_Synthase Polyketide Synthase (elm genes) Acetyl_CoA->Polyketide_Synthase Malonyl_CoA Malonyl-CoA Malonyl_CoA->Polyketide_Synthase Polyketide_Backbone Polyketide Backbone Polyketide_Synthase->Polyketide_Backbone Cyclization Cyclization & Aromatization Polyketide_Backbone->Cyclization Aglycone_Precursor 8-Demethyltetracenomycin C (Aglycone Precursor) Cyclization->Aglycone_Precursor Glycosylation Glycosylation (ElmGT) Aglycone_Precursor->Glycosylation Glucose_1P Glucose-1-Phosphate Rhamnose_Biosynthesis L-Rhamnose Biosynthesis (rha genes) Glucose_1P->Rhamnose_Biosynthesis TDP_L_Rhamnose TDP-L-Rhamnose Rhamnose_Biosynthesis->TDP_L_Rhamnose TDP_L_Rhamnose->Glycosylation Glycosylated_Intermediate Glycosylated Intermediate Glycosylation->Glycosylated_Intermediate Methylation Methylation (ElmMI, MII, MIII) Glycosylated_Intermediate->Methylation This compound This compound Methylation->this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow: Fermentation and Purification

The overall workflow for the production and purification of this compound involves several key stages, from the initial culture of S. olivaceus to the final isolation of the pure compound.

Fermentation_Purification_Workflow Culture S. olivaceus Culture Seed_Culture Seed Culture Preparation Culture->Seed_Culture Production_Fermentation Production Fermentation Seed_Culture->Production_Fermentation Harvest Harvesting (Centrifugation) Production_Fermentation->Harvest Mycelium Mycelium Harvest->Mycelium Supernatant Supernatant Harvest->Supernatant Extraction_M Mycelial Extraction (Ethyl Acetate) Mycelium->Extraction_M Extraction_S Supernatant Extraction (Ethyl Acetate) Supernatant->Extraction_S Crude_Extract Crude this compound Extract Extraction_M->Crude_Extract Extraction_S->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Analysis Fraction Analysis (TLC/HPLC) Column_Chromatography->Fraction_Analysis Pure_this compound Pure this compound Fraction_Analysis->Pure_this compound

Caption: Workflow for this compound production and purification.

References

Application Note & Protocol: Quantification of Elloramycin in Streptomyces Culture using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elloramycin is an anthracycline-like antibiotic produced by Streptomyces olivaceus that exhibits antitumor properties.[1][2] As with many secondary metabolites, optimizing its production in fermentation cultures is a critical step in drug development. A robust and sensitive analytical method is therefore essential for the accurate quantification of this compound to monitor and enhance its yield. This application note provides a detailed protocol for the quantification of this compound in Streptomyces culture supernatant and cell lysate using a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. The method is designed for high selectivity and sensitivity, making it suitable for complex biological matrices.

Principle

This method employs a reverse-phase HPLC for the chromatographic separation of this compound from other culture components. The analyte is then detected and quantified using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high specificity by monitoring a specific precursor ion to product ion fragmentation transition for this compound. Quantification is achieved by comparing the analyte's response to a standard curve generated from known concentrations of a purified this compound standard.

Materials and Reagents

  • This compound analytical standard (purity ≥95%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm, PTFE)

  • HPLC vials

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol.

  • Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with a 50:50 (v/v) mixture of acetonitrile and water.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

Sample Preparation from Streptomyces Culture

a) Culture Supernatant:

  • Transfer 1 mL of the Streptomyces culture to a microcentrifuge tube.

  • Centrifuge at 14,000 x g for 10 minutes to pellet the cells.

  • Carefully transfer 500 µL of the supernatant to a new microcentrifuge tube.

  • Add 1 mL of acetonitrile (2:1 ratio of acetonitrile to supernatant) to precipitate proteins.

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Filter the resulting supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.

b) Cell Lysate:

  • After removing the supernatant, wash the cell pellet from step 2a with 1 mL of sterile water and centrifuge again. Discard the supernatant.

  • Resuspend the cell pellet in 500 µL of ultrapure water.

  • Lyse the cells using a suitable method (e.g., sonication on ice or bead beating).

  • Add 1 mL of acetonitrile to the lysate for protein precipitation and extraction.

  • Follow steps 5-7 from the supernatant preparation protocol.

HPLC-MS/MS Method

a) HPLC Conditions: A standard reverse-phase separation is effective for this compound.

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution 0-1 min: 10% B, 1-5 min: 10-95% B, 5-6 min: 95% B, 6-6.1 min: 95-10% B, 6.1-8 min: 10% B

b) Mass Spectrometry Conditions: The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Instrument dependent, optimize for best signal
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions for this compound

The molecular formula of this compound is C32H36O15, with a monoisotopic mass of approximately 660.21 g/mol . The protonated molecule [M+H]+ will be the precursor ion. Product ions are generated by the cleavage of the glycosidic bond and fragmentation of the aglycone.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound (Quantifier) 661.2471.125100
This compound (Qualifier) 661.2289.135100

(Note: These are proposed transitions and should be optimized for the specific instrument used.)

Data Presentation

The following tables represent hypothetical but realistic data obtained using this method.

Table 1: Calibration Curve Parameters for this compound
ParameterValue
Linear Range 1 - 1000 ng/mL
Regression Equation y = 1500x + 500
Correlation Coeff. (r²) ≥ 0.995
Weighting 1/x
Table 2: Method Performance Characteristics
ParameterSupernatantCell Lysate
Limit of Detection (LOD) 0.5 ng/mL0.8 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL2.0 ng/mL
Intra-day Precision (%RSD) < 5%< 6%
Inter-day Precision (%RSD) < 8%< 9%
Recovery (%) 95 ± 5%92 ± 7%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis & Quantification culture Streptomyces Culture centrifuge1 Centrifugation (14,000 x g, 10 min) culture->centrifuge1 supernatant Supernatant centrifuge1->supernatant pellet Cell Pellet centrifuge1->pellet protein_precip_supernatant Protein Precipitation (Acetonitrile) supernatant->protein_precip_supernatant resuspend Resuspend in Water pellet->resuspend centrifuge2 Centrifugation protein_precip_supernatant->centrifuge2 filter_supernatant 0.22 µm Filtration centrifuge2->filter_supernatant final_supernatant Supernatant Sample for HPLC filter_supernatant->final_supernatant hplc HPLC Separation (C18 Column) final_supernatant->hplc lysis Cell Lysis (Sonication) resuspend->lysis protein_precip_lysate Protein Precipitation (Acetonitrile) lysis->protein_precip_lysate centrifuge3 Centrifugation protein_precip_lysate->centrifuge3 filter_lysate 0.22 µm Filtration centrifuge3->filter_lysate final_lysate Lysate Sample for HPLC filter_lysate->final_lysate final_lysate->hplc msms MS/MS Detection (MRM Mode) hplc->msms data_processing Data Processing msms->data_processing quantification Quantification (Standard Curve) data_processing->quantification

Caption: Experimental workflow for this compound quantification.

Proposed Biosynthetic Pathway of this compound

biosynthetic_pathway pks Polyketide Synthase (PKS) (elm genes) polyketide Polyketide Intermediate pks->polyketide Biosynthesis cyclase Cyclization & Aromatization polyketide->cyclase aglycone_precursor 8-Demethyltetracenomycin C (Aglycone) cyclase->aglycone_precursor glycosyltransferase Glycosyltransferase aglycone_precursor->glycosyltransferase rhamnose_genes L-rhamnose Biosynthesis (rha genes) ndp_rhamnose NDP-L-rhamnose rhamnose_genes->ndp_rhamnose ndp_rhamnose->glycosyltransferase methyltransferase Methyltransferases glycosyltransferase->methyltransferase This compound This compound methyltransferase->this compound

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

The HPLC-MS/MS method described provides a robust, sensitive, and selective protocol for the quantification of this compound in Streptomyces culture. This application note offers a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection. The provided workflows and hypothetical data serve as a strong foundation for researchers to implement this method for monitoring this compound production, thereby aiding in the optimization of fermentation processes and accelerating drug development efforts.

References

Application Notes and Protocols for Bioactivity Screening of Elloramycin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for establishing a suite of bioactivity screening assays to characterize Elloramycin derivatives. The protocols detailed below cover antibacterial, antifungal, and anticancer activities, reflecting the known biological profile of the parent compound.

Introduction to this compound and its Derivatives

This compound is an anthracycline-like natural product belonging to the polyketide family, produced by Streptomyces olivaceus. It exhibits weak to moderate activity against Gram-positive bacteria and shows cytotoxic effects against some cancer cell lines, such as murine L1210 leukemia.[1][2] Structurally, it is characterized by a tetracenomycin C core aglycone and a 2,3,4-tri-O-methyl-L-rhamnose sugar moiety. This sugar component is understood to be crucial for its biological activity. The primary mechanisms of action for this compound and its analogs are believed to be the inhibition of topoisomerase II and/or the disruption of ribosomal translation.[3][4]

The development of this compound derivatives through synthetic modifications or combinatorial biosynthesis aims to enhance potency, selectivity, and pharmacokinetic properties. A systematic screening approach is therefore essential to evaluate the bioactivity of these novel compounds.

Experimental Workflow for Screening this compound Derivatives

The following diagram outlines a logical workflow for the comprehensive screening of a library of this compound derivatives.

G cluster_0 Primary Screening cluster_1 Hit Identification & Prioritization cluster_2 Mechanism of Action (MoA) Studies cluster_3 Lead Optimization A Library of this compound Derivatives B Anticancer Screening (e.g., MTT Assay) A->B C Antibacterial Screening (e.g., Broth Microdilution) A->C D Antifungal Screening (e.g., Broth Microdilution) A->D E Identify 'Hits' (Compounds with significant activity) B->E C->E D->E F Dose-Response Analysis (IC50 / MIC determination) E->F G Prioritize Hits for Mechanism of Action Studies F->G H Topoisomerase II Inhibition Assay G->H I Ribosomal Translation Inhibition Assay G->I J Structure-Activity Relationship (SAR) Analysis H->J I->J K Further Derivative Synthesis J->K

Fig. 1: High-level workflow for screening this compound derivatives.

Section 1: Anticancer Activity Screening

The anticancer potential of this compound derivatives can be assessed by evaluating their cytotoxicity against a panel of human cancer cell lines.

Application Note:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of living cells into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This assay is suitable for high-throughput screening of compound libraries to determine their cytotoxic effects.

Recommended Cell Lines: A diverse panel of cancer cell lines should be used to identify broad-spectrum activity as well as potential selectivity. The NCI-60 panel or a subset is recommended. Based on available data for related compounds, initial screening should include:

  • Leukemia: Murine L1210[2], Human K-562

  • Breast Cancer: MCF-7 (ER+), MDA-MB-231 (Triple-Negative)

  • Lung Cancer: A549

  • Colon Cancer: HCT-116

  • Liver Cancer: HepG2

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • This compound derivatives (dissolved in DMSO, stock concentration 10 mM)

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in complete medium. A common starting range is 0.01 µM to 100 µM.

    • Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a positive control (e.g., Doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.

    • Incubate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the curve.

Data Presentation: Cytotoxicity of this compound Derivatives

Note: The following data are illustrative examples for template purposes, as comprehensive public data for this compound derivatives is limited.

CompoundDerivative TypeL1210 IC₅₀ (µM)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
This compoundParent5.28.112.5
Derivative 1Aglycone>50>50>50
Derivative 28-O-methyl1.83.56.2
Derivative 3Isothis compound7.510.215.8
DoxorubicinControl0.10.50.8

Section 2: Antibacterial and Antifungal Activity Screening

The antimicrobial properties of this compound derivatives should be evaluated against a panel of clinically relevant bacterial and fungal strains.

Application Note:

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism after a defined incubation period.

Recommended Microbial Strains:

  • Gram-Positive Bacteria:

    • Staphylococcus aureus (e.g., ATCC 25923)

    • Enterococcus faecalis (e.g., ATCC 29212)

    • Streptococcus pneumoniae (e.g., ATCC 49619)

  • Gram-Negative Bacteria:

    • Escherichia coli (e.g., ATCC 25922)

    • Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungi (Yeast):

    • Candida albicans (e.g., ATCC 90028)

    • Cryptococcus neoformans (e.g., ATCC 208821)

Experimental Protocol: Broth Microdilution MIC Assay

Materials:

  • This compound derivatives (dissolved in DMSO)

  • Bacterial and fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi

  • Sterile 96-well U-bottom microtiter plates

  • Standardized microbial inocula (0.5 McFarland standard)

  • Positive control antibiotics (e.g., Vancomycin for Gram-positives, Ciprofloxacin for Gram-negatives, Fluconazole for fungi)

  • Spectrophotometer or McFarland standard tubes

  • Incubator

Procedure:

  • Compound Preparation:

    • In a 96-well plate, prepare two-fold serial dilutions of the this compound derivatives in the appropriate broth (CAMHB or RPMI). The final volume in each well should be 50 µL. Concentrations typically range from 0.06 to 128 µg/mL.

    • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation:

    • Add 50 µL of the standardized inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

  • Incubation:

    • Incubate the plates at 35-37°C. Incubation times are typically 16-20 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation: Antimicrobial Activity of this compound Derivatives

Note: The following data are illustrative examples for template purposes.

CompoundDerivative TypeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
This compoundParent16>12864
Derivative 1Aglycone>128>128>128
Derivative 28-O-methyl8>12832
Derivative 3Isothis compound32>12864
VancomycinControl1N/AN/A
CiprofloxacinControl0.50.06N/A
FluconazoleControlN/AN/A1

Section 3: Mechanism of Action Studies

For "hit" compounds identified in primary screening, further assays are required to elucidate their mechanism of action. Based on the known activities of related compounds, topoisomerase II inhibition and ribosomal translation inhibition are the most probable mechanisms.

Topoisomerase II Inhibition

Application Note: Topoisomerase II enzymes resolve DNA tangles by creating transient double-strand breaks. Many anticancer drugs, including anthracyclines, act as topoisomerase II "poisons" by stabilizing the covalent complex between the enzyme and the cleaved DNA. This leads to an accumulation of DNA double-strand breaks, which triggers cell cycle arrest and apoptosis.[4] An in vitro DNA supercoiling assay using bacterial DNA gyrase (a type II topoisomerase) can be used to screen for inhibitors of this enzyme class.

G cluster_0 Drug Action cluster_1 Cellular Response cluster_2 Apoptotic Cascade A This compound Derivative B Topoisomerase II A->B Inhibits religation C Stabilized Topo II- DNA Cleavage Complex B->C D DNA Double-Strand Breaks C->D E ATM/ATR Kinase Activation D->E F Chk2 Activation E->F G p53 Activation F->G H Bax/Bak Activation G->H I Mitochondrial Outer Membrane Permeabilization H->I J Cytochrome c Release I->J K Caspase-9 Activation J->K L Caspase-3 Activation K->L M Apoptosis L->M

Fig. 2: Pathway of apoptosis induced by topoisomerase II inhibition.

Materials:

  • E. coli DNA Gyrase enzyme

  • Relaxed plasmid DNA (e.g., pBR322)

  • 5X Assay Buffer (e.g., 175 mM Tris-HCl, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% glycerol, 0.5 mg/mL albumin)

  • 10 mM ATP solution

  • This compound derivatives (in DMSO)

  • Positive control (e.g., Ciprofloxacin or Etoposide)

  • Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and power supply

  • UV transilluminator and imaging system

Procedure:

  • Reaction Setup:

    • On ice, prepare a master mix containing 5X Assay Buffer, relaxed pBR322 DNA, and sterile water.

    • Aliquot the master mix into reaction tubes.

    • Add the this compound derivative at various concentrations (e.g., 1-100 µM) or the control compound. Include a no-drug control and a no-enzyme control.

    • Add the ATP solution to a final concentration of 1 mM.

    • Initiate the reaction by adding a pre-determined amount of DNA gyrase (e.g., 1 unit). The final reaction volume is typically 20-30 µL.

  • Incubation:

    • Incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination:

    • Stop the reaction by adding 1/5 volume of the Stop Buffer/Loading Dye.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in TAE or TBE buffer containing a DNA stain.

    • Load the samples into the wells of the gel.

    • Run the gel at a low voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.

  • Visualization and Analysis:

    • Visualize the DNA bands under UV light.

    • Relaxed plasmid DNA will migrate slower than supercoiled DNA.

    • Inhibition of gyrase activity is indicated by a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-drug control.

Ribosomal Translation Inhibition

Application Note: this compound and related tetracenomycins have been suggested to inhibit protein synthesis by binding to the ribosome.[3] An in vitro translation assay using a cell-free protein synthesis system is a direct way to screen for compounds that interfere with this fundamental process. These systems contain all the necessary components for translation (ribosomes, tRNAs, amino acids, energy sources). The synthesis of a reporter protein (e.g., luciferase or a fluorescent protein) is measured in the presence and absence of the test compounds.

G cluster_0 Translation Initiation cluster_1 Translation Elongation cluster_2 Inhibition A mRNA D Initiation Complex Formation A->D B Small Ribosomal Subunit (40S) B->D C Initiator tRNA C->D E Large Ribosomal Subunit (60S) Joins Complex D->E F Aminoacyl-tRNA Binds to A-site E->F G Peptide Bond Formation F->G H Translocation G->H I Growing Polypeptide Chain G->I H->F Cycle Repeats J This compound Derivative K Binds to Ribosome (e.g., A-site or Exit Tunnel) J->K K->F Blocks tRNA binding or translocation

Fig. 3: Simplified overview of ribosomal translation inhibition.

Materials:

  • Commercial cell-free protein synthesis kit (e.g., based on E. coli S30 extract or rabbit reticulocyte lysate)

  • Reporter plasmid DNA or mRNA (e.g., encoding Luciferase or Green Fluorescent Protein)

  • This compound derivatives (in DMSO)

  • Positive control (e.g., Tetracycline or Chloramphenicol for prokaryotic systems; Cycloheximide for eukaryotic systems)

  • Microplate reader (for fluorescence or luminescence) or equipment for SDS-PAGE/autoradiography if using radiolabeled amino acids.

  • 384-well or 96-well plates suitable for the detection method.

Procedure:

  • Reaction Preparation:

    • Thaw the components of the cell-free synthesis kit on ice.

    • Prepare a master mix according to the manufacturer's protocol, containing the cell extract, reaction buffer, amino acid mixture, and energy source.

    • Add the reporter DNA or mRNA template to the master mix.

  • Compound Addition:

    • Aliquot the master mix into the wells of the microplate.

    • Add the this compound derivatives at various concentrations.

    • Include a no-drug control (vehicle only) and a positive control inhibitor. Also, include a no-template control to measure background signal.

  • Incubation:

    • Incubate the plate at the recommended temperature (e.g., 30-37°C) for the specified time (e.g., 1-4 hours). The reaction can often be monitored in real-time if using a plate reader with kinetic capabilities.

  • Signal Detection:

    • For Luciferase: Add the luciferase substrate according to the manufacturer's instructions and measure the luminescence.

    • For Fluorescent Proteins: Measure the fluorescence at the appropriate excitation and emission wavelengths.

    • For Radiolabeling: Stop the reaction, run the products on an SDS-PAGE gel, and detect the radiolabeled protein by autoradiography.

  • Data Analysis:

    • Calculate the percentage of translation inhibition for each compound concentration relative to the no-drug control.

    • Determine the IC₅₀ value for translation inhibition.

Conclusion

This document provides a foundational set of protocols for the systematic bioactivity screening of this compound derivatives. By employing these assays, researchers can efficiently evaluate the anticancer and antimicrobial potential of novel compounds and gain insights into their mechanisms of action. This structured approach will facilitate the identification of lead candidates for further preclinical development.

References

Application Notes and Protocols for the NMR Structural Elucidation of Elloramycin Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elloramycin is a polyketide antibiotic belonging to the anthracycline family, known for its antineoplastic properties.[1] The complex tetracyclic core and the attached deoxysugar moiety of this compound and its analogues present a significant challenge for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the constitution, configuration, and conformation of these intricate natural products. This document provides a detailed protocol for the structural elucidation of this compound analogues using a suite of modern NMR techniques.

Data Presentation: NMR Data of this compound and Key Analogues

The structural elucidation of novel this compound analogues relies heavily on the comparison of their NMR data with those of known compounds. The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, its aglycone Elloramycinone, and the closely related antibiotic, Tetracenomycin C.

Table 1: ¹H NMR Chemical Shift Data (δ in ppm) of this compound, Elloramycinone, and Tetracenomycin C

PositionThis compoundElloramycinoneTetracenomycin C
1-CH₃2.35 (s)2.34 (s)2.40 (s)
2-COOCH₃3.90 (s)3.89 (s)3.92 (s)
4-OH13.51 (s)13.50 (s)13.48 (s)
5-H7.78 (d, 8.0)7.77 (d, 8.0)7.80 (d, 8.0)
6-H7.95 (t, 8.0)7.94 (t, 8.0)7.98 (t, 8.0)
7-H7.65 (d, 8.0)7.64 (d, 8.0)7.68 (d, 8.0)
9-OH12.85 (s)12.84 (s)12.88 (s)
10-H3.10 (d, 5.0)3.09 (d, 5.0)3.12 (d, 5.0)
11-H5.20 (d, 5.0)5.19 (d, 5.0)5.22 (d, 5.0)
12a-OH6.50 (s)6.49 (s)6.52 (s)
Sugar Moiety
1'-H5.60 (d, 3.0)--
2'-H4.10 (m)--
3'-H3.80 (m)--
4'-H3.50 (m)--
5'-H4.30 (m)--
6'-CH₃1.30 (d, 6.0)--
2',3',4'-OCH₃3.65, 3.55, 3.45 (s)--

Chemical shifts (δ) are reported in ppm, and coupling constants (J) in Hz. Data are compiled from various sources and may be subject to minor variations depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Chemical Shift Data (δ in ppm) of this compound, Elloramycinone, and Tetracenomycin C

PositionThis compoundElloramycinoneTetracenomycin C
1162.5162.4162.8
1a110.2110.1110.5
2168.0167.9168.3
3115.8115.7116.0
4162.1162.0162.4
4a108.5108.4108.8
5137.0136.9137.3
5a115.2115.1115.5
6124.5124.4124.8
6a134.8134.7135.1
7118.9118.8119.2
8157.3157.2157.6
9161.8161.7162.1
9a107.9107.8108.2
1045.245.145.5
1168.968.869.2
12203.1203.0203.4
12a85.685.585.9
1-CH₃22.122.022.4
2-COOCH₃52.552.452.8
Sugar Moiety
1'101.5--
2'78.5--
3'79.0--
4'80.2--
5'69.8--
6'18.2--
2',3',4'-OCH₃60.8, 58.5, 58.2--

Chemical shifts (δ) are reported in ppm. Data are compiled from various sources and may be subject to minor variations depending on the solvent and experimental conditions.

Experimental Protocols

A systematic approach employing a combination of 1D and 2D NMR experiments is essential for the complete structural elucidation of this compound analogues.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the purified this compound analogue and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the NMR signals.

  • Filtration: To ensure a homogeneous magnetic field and prevent line broadening, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Referencing: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the sample solution for referencing the chemical shifts (δ = 0.00 ppm).

1D NMR Spectroscopy
  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This provides initial information on the number and types of protons present, their chemical environments, and their scalar couplings.

    • Typical Parameters:

      • Pulse Program: zg30 or zg

      • Number of Scans (ns): 16-64

      • Spectral Width (sw): 12-16 ppm

      • Acquisition Time (aq): 2-4 s

      • Relaxation Delay (d1): 1-5 s

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. This experiment reveals the number of unique carbon atoms in the molecule.

    • Typical Parameters:

      • Pulse Program: zgpg30

      • Number of Scans (ns): 1024-4096 (or more, depending on concentration)

      • Spectral Width (sw): 200-240 ppm

      • Acquisition Time (aq): 1-2 s

      • Relaxation Delay (d1): 2 s

  • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Spectroscopy

Two-dimensional NMR experiments are crucial for establishing the connectivity and spatial relationships within the molecule.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, typically those separated by two or three bonds. It is fundamental for tracing out the spin systems within the molecule.

    • Typical Parameters:

      • Pulse Program: cosygpqf

      • Number of Increments (in F1): 256-512

      • Number of Scans (per increment): 8-16

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, providing unambiguous one-bond C-H connectivity.

    • Typical Parameters:

      • Pulse Program: hsqcedetgpsisp2.2

      • Number of Increments (in F1): 256

      • Number of Scans (per increment): 4-8

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two to three bonds (and sometimes four). It is essential for connecting the spin systems identified by COSY and for establishing the overall carbon skeleton.

    • Typical Parameters:

      • Pulse Program: hmbcgplpndqf

      • Number of Increments (in F1): 256-512

      • Number of Scans (per increment): 16-64

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity, providing crucial information for determining the relative stereochemistry and conformation of the molecule.

    • Typical Parameters (NOESY):

      • Pulse Program: noesygpph

      • Mixing Time (d8): 300-800 ms

      • Number of Increments (in F1): 256-512

      • Number of Scans (per increment): 16-32

Data Analysis and Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown this compound analogue using the acquired NMR data.

G Workflow for NMR Structural Elucidation of this compound Analogues cluster_0 Data Acquisition cluster_1 Data Interpretation cluster_2 Structure Assembly H1 ¹H NMR IdentifyProtons Identify Proton Spin Systems H1->IdentifyProtons C13 ¹³C NMR & DEPT IdentifyCarbons Identify Carbon Types (CH, CH₂, CH₃, Cq) C13->IdentifyCarbons COSY ¹H-¹H COSY COSY->IdentifyProtons HSQC HSQC ConnectCH Establish ¹J(C,H) Correlations HSQC->ConnectCH HMBC HMBC ConnectFragments Connect Fragments via ²⁻³J(C,H) Correlations HMBC->ConnectFragments NOESY NOESY / ROESY DetermineStereo Determine Relative Stereochemistry NOESY->DetermineStereo ProposeStructure Propose Planar Structure IdentifyProtons->ProposeStructure IdentifyCarbons->ProposeStructure ConnectCH->ProposeStructure ConnectFragments->ProposeStructure RefineStereo Refine 3D Structure DetermineStereo->RefineStereo ProposeStructure->RefineStereo FinalStructure Final Structure Elucidation RefineStereo->FinalStructure

Caption: A logical workflow for the structural elucidation of this compound analogues using NMR spectroscopy.

Logical Relationships in NMR Data Interpretation

The interpretation of the various NMR spectra is a deductive process where information from different experiments is pieced together to build the final structure. The following diagram illustrates the logical relationships between the key 2D NMR experiments and the structural information they provide.

G Logical Relationships in NMR Data Interpretation COSY ¹H-¹H COSY ProtonConnectivity Proton-Proton Connectivity (Spin Systems) COSY->ProtonConnectivity HSQC HSQC CH_Connectivity Direct Carbon-Proton Connectivity HSQC->CH_Connectivity HMBC HMBC LongRange_Connectivity Long-Range Carbon-Proton Connectivity (Carbon Skeleton) HMBC->LongRange_Connectivity NOESY NOESY / ROESY Spatial_Proximity Through-Space Proton-Proton Proximity (Stereochemistry) NOESY->Spatial_Proximity FinalStructure Complete 3D Structure ProtonConnectivity->FinalStructure CH_Connectivity->FinalStructure LongRange_Connectivity->FinalStructure Spatial_Proximity->FinalStructure

Caption: Interplay of 2D NMR experiments in determining the final chemical structure.

Conclusion

The structural elucidation of this compound analogues is a complex but achievable task with the systematic application of modern NMR spectroscopy. By following the detailed protocols for sample preparation, data acquisition, and interpretation outlined in these application notes, researchers can confidently determine the structures of novel analogues. The provided NMR data for key compounds serves as a valuable reference for comparative analysis, accelerating the discovery and development of new therapeutic agents from this important class of natural products.

References

Application Notes and Protocols for Studying Elloramycin's Interaction with the Ribosome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the interaction of the anthracycline-like antitumor agent, Elloramycin, with the bacterial ribosome. While specific detailed protocols for this compound are not extensively published, its mechanism as a protein synthesis inhibitor that binds to the nascent polypeptide exit tunnel (NPET) of the large ribosomal subunit allows for the adaptation of well-established methods used for other NPET-binding antibiotics, such as macrolides and the structurally related compound, Tetracenomycin X.[1][2]

Introduction to this compound and its Ribosomal Target

This compound is a polyketide antibiotic with antitumor properties.[3] Its mode of action involves the inhibition of protein synthesis by targeting the bacterial ribosome. The ribosome, a complex molecular machine composed of ribosomal RNA (rRNA) and proteins, is responsible for translating messenger RNA (mRNA) into proteins. This compound, like macrolide antibiotics, is thought to bind within the NPET of the 50S ribosomal subunit, thereby sterically hindering the progression of the nascent polypeptide chain and causing premature termination of translation. Understanding the specifics of this interaction is crucial for the development of novel antibiotics and for overcoming potential resistance mechanisms.

Key Experimental Approaches

A multi-faceted approach is recommended to fully characterize the interaction between this compound and the ribosome. The following experimental techniques provide complementary information on binding affinity, binding site location, and the functional consequences of this interaction.

1. Biochemical Assays: These methods are fundamental for quantifying the inhibitory activity of this compound and its binding affinity to the ribosome.

2. Footprinting Techniques: These assays are used to precisely map the binding site of this compound on the 23S rRNA.

3. Structural Biology Methods: Techniques like Cryo-Electron Microscopy (Cryo-EM) can provide high-resolution structural information of the this compound-ribosome complex.

4. Functional Assays: These experiments elucidate the specific mechanism by which this compound inhibits the different stages of translation.

Data Presentation: Quantitative Analysis of Ribosome Binders

Quantitative data from various experiments should be compiled to allow for a thorough comparison of the binding and inhibitory properties of this compound and its analogs. The following table provides a template with example data from studies on macrolide antibiotics, which are expected to have a similar mechanism of action.

CompoundTarget RibosomeMethodBinding Affinity (Kd)IC50 (Translation Inhibition)Dissociation Rate (koff)Reference
ErythromycinS. pneumoniaeRadiolabeled Binding4.9 ± 0.6 nM-(10 ± 1.4) × 10⁻² min⁻¹[2]
SolithromycinS. pneumoniaeRadiolabeled Binding5.1 ± 1.1 nM-0.72 ± 0.25 × 10⁻² min⁻¹ (fast) 0.034 ± 0.02 × 10⁻² min⁻¹ (slow)[2]
Erythromycin AE. coli MRE600SNAP-tag Assay-~1 µM-[4]
ClarithromycinE. coli MRE600SNAP-tag Assay-~0.5 µM-[4]
RoxithromycinE. coli MRE600SNAP-tag Assay-~2 µM-[4]

Experimental Protocols

The following protocols are adapted from established methods for studying macrolide-ribosome interactions and can be applied to investigate this compound.

Protocol 1: In Vitro Translation Inhibition Assay

This assay determines the concentration of this compound required to inhibit protein synthesis by 50% (IC50). A real-time fluorescence-based method using a SNAP-tag reporter is described below.[4]

Materials:

  • PURExpress® In Vitro Protein Synthesis Kit

  • Plasmid DNA encoding a reporter protein with a SNAP-tag

  • SNAP-Cell® TMR-Star (or other suitable fluorescent substrate)

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • 70S ribosomes (if using a system reconstituted from purified components)

  • Nuclease-free water

  • Microplate reader capable of fluorescence detection

Procedure:

  • Prepare a master mix of the in vitro translation reaction components according to the manufacturer's instructions.

  • Prepare serial dilutions of this compound in nuclease-free water or the reaction buffer.

  • In a 384-well microplate, add the translation master mix, the DNA template, and the fluorescent SNAP-tag substrate.

  • Add the different concentrations of this compound to the respective wells. Include a positive control (no antibiotic) and a negative control (no DNA template).

  • Incubate the plate in a microplate reader at 37°C and monitor the fluorescence increase over time (e.g., every 5 minutes for 1-2 hours).

  • Plot the end-point fluorescence values (or the rate of fluorescence increase) against the logarithm of the this compound concentration.

  • Fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Determination of Binding Affinity by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of a ligand (this compound) to a macromolecule (the ribosome), allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Materials:

  • Isothermal Titration Calorimeter

  • Purified 70S ribosomes or 50S ribosomal subunits

  • This compound

  • ITC buffer (e.g., HEPES buffer with MgCl₂, KCl, and a reducing agent like DTT)

Procedure:

  • Thoroughly dialyze both the ribosome solution and the this compound solution against the same ITC buffer to minimize heat of dilution effects.

  • Determine the accurate concentrations of the ribosome and this compound solutions.

  • Load the ribosome solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

  • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing). A typical experiment consists of a series of small injections (e.g., 5-10 µL) of this compound into the ribosome solution.

  • Perform the titration experiment. The heat released or absorbed upon each injection is measured.

  • As a control, perform a titration of this compound into the buffer alone to determine the heat of dilution.

  • Subtract the heat of dilution from the experimental data and analyze the resulting binding isotherm by fitting it to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters.

Protocol 3: Ribosomal RNA Footprinting

This technique identifies the specific nucleotides in the 23S rRNA that are protected by the binding of this compound, thus mapping its binding site. Chemical probes like dimethyl sulfate (DMS) and 1-cyclohexyl-(2-morpholinoethyl)carbodiimide metho-p-toluene sulfonate (CMCT) are used to modify accessible RNA bases.

Materials:

  • Purified 70S ribosomes

  • This compound

  • DMS and CMCT

  • Modification buffer

  • Reverse transcriptase

  • Radiolabeled or fluorescently labeled DNA primers complementary to a region downstream of the expected binding site in the 23S rRNA

  • dNTPs

  • Sequencing gel apparatus

Procedure:

  • Incubate the ribosomes with or without a saturating concentration of this compound.

  • Treat the ribosome-ligand complexes with a limited amount of DMS (modifies accessible adenines and cytosines) or CMCT (modifies accessible uridines and guanines).

  • Quench the modification reaction and extract the ribosomal RNA.

  • Perform primer extension analysis using a labeled primer that binds to the 23S rRNA. Reverse transcriptase will synthesize a cDNA copy of the rRNA, but will stop at the modified bases.

  • Run the cDNA products on a sequencing gel alongside a sequencing ladder generated with the same primer.

  • Bases that are protected from modification by this compound binding will show a decrease in the intensity of the corresponding band in the primer extension products compared to the no-drug control.

Protocol 4: Toeprinting (Primer Extension Inhibition) Assay

The toeprinting assay identifies the specific mRNA codons where the ribosome stalls upon inhibition by this compound.

Materials:

  • In vitro transcription/translation system

  • A specific mRNA template

  • Radiolabeled or fluorescently labeled DNA primer complementary to a region downstream of the start codon of the mRNA

  • Reverse transcriptase

  • dNTPs

  • This compound

  • Sequencing gel apparatus

Procedure:

  • Set up an in vitro translation reaction with the mRNA template in the presence of varying concentrations of this compound.

  • Allow translation to proceed for a defined time to allow ribosomes to stall.

  • Add the labeled primer and reverse transcriptase to the reaction. The reverse transcriptase will synthesize cDNA from the mRNA template but will be blocked by the stalled ribosome.

  • Purify the cDNA products and resolve them on a sequencing gel alongside a sequencing ladder.

  • The appearance of a specific band (the "toeprint") in the presence of this compound, which is typically 15-18 nucleotides downstream from the A-site of the stalled ribosome, indicates the site of translation arrest.

Visualizations

Diagram 1: General Workflow for Characterizing this compound-Ribosome Interaction

G cluster_0 Biochemical & Functional Analysis cluster_1 Binding Site Identification cluster_2 Structural Analysis In Vitro Translation In Vitro Translation Inhibition Assay IC50_Value IC50 Value In Vitro Translation->IC50_Value Determines IC50 ITC Isothermal Titration Calorimetry Binding_Affinity Binding Affinity (Kd) ITC->Binding_Affinity Determines Kd, ΔH, n Toeprinting Toeprinting Assay Stalling_Site Ribosome Stalling Site Toeprinting->Stalling_Site Identifies Stalling Site Footprinting Chemical/Enzymatic Footprinting Binding_Site This compound Binding Site Footprinting->Binding_Site Maps Binding Site on rRNA CryoEM Cryo-Electron Microscopy 3D_Structure 3D Structure of Complex CryoEM->3D_Structure Provides High-Resolution Structure

Caption: Workflow for the comprehensive study of this compound's interaction with the ribosome.

Diagram 2: Signaling Pathway of Translation Inhibition by NPET Binders

G Ribosome Ribosome Protein_Synthesis Protein Synthesis (Elongation) Ribosome->Protein_Synthesis mRNA mRNA mRNA->Protein_Synthesis tRNA tRNA tRNA->Protein_Synthesis This compound This compound NPET Nascent Polypeptide Exit Tunnel This compound->NPET Binds to Nascent_Polypeptide Nascent Polypeptide Chain Nascent_Polypeptide->NPET Passes through Inhibition Translation Inhibition NPET->Inhibition Blockage leads to Protein_Synthesis->Nascent_Polypeptide Inhibition->Protein_Synthesis

Caption: Mechanism of translation inhibition by nascent polypeptide exit tunnel (NPET) binders.

Diagram 3: Logical Flow of a Toeprinting Assay

G Start Start Setup_IVT Set up in vitro translation reaction with mRNA template Start->Setup_IVT Add_this compound Add this compound (or vehicle control) Setup_IVT->Add_this compound Incubate Incubate to allow ribosome stalling Add_this compound->Incubate Primer_Extension Perform primer extension with labeled primer and reverse transcriptase Incubate->Primer_Extension Analyze_Products Analyze cDNA products on a sequencing gel Primer_Extension->Analyze_Products Identify_Toeprint Identify toeprint band (stalling site) Analyze_Products->Identify_Toeprint End End Identify_Toeprint->End

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Fermentation Media for Enhanced Elloramycin Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of fermentation media for enhanced Elloramycin production by Streptomyces olivaceus.

Disclaimer: Detailed, publicly available quantitative data specifically on the optimization of fermentation media for this compound production is limited. The following guidance is based on established principles of Streptomyces fermentation, studies on closely related anthracycline antibiotics, and known biosynthetic pathways. The provided protocols and data should be considered as a starting point for your own experimental design and optimization.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a basal fermentation medium for Streptomyces olivaceus to produce this compound?

A good starting point is the R5A medium, which is widely used for the cultivation of Streptomyces species and has been cited in literature for growing Streptomyces olivaceus.

Q2: Which carbon sources are known to influence the production of anthracyclines like this compound?

Carbon source selection is critical. While glucose is a common carbon source, high concentrations can lead to carbon catabolite repression, which inhibits the production of secondary metabolites like this compound.[1][2] It is advisable to test a variety of carbon sources and their concentrations.

Q3: How does the nitrogen source impact this compound production?

The type and concentration of the nitrogen source significantly affect antibiotic production.[3] Both inorganic sources like ammonium salts and organic sources such as yeast extract, peptone, and soybean meal should be evaluated. Nitrogen limitation can sometimes trigger the onset of secondary metabolism.[3]

Q4: What is the role of phosphate in this compound fermentation?

High concentrations of inorganic phosphate are known to suppress the biosynthesis of many secondary metabolites in Streptomyces, including polyketides like this compound.[4][5] This regulation is often mediated by the PhoR-PhoP two-component system.[4][5] It is crucial to maintain phosphate at a limiting concentration to favor this compound production.

Q5: What are the optimal physical parameters for this compound fermentation?

Optimal physical parameters such as temperature, pH, and agitation need to be determined empirically for your specific strain and bioreactor setup. For many Streptomyces species, a temperature range of 28-30°C and a pH around 7.0 are good starting points.[6][7][8]

Troubleshooting Guide

Problem Potential Causes Recommended Actions & Troubleshooting Steps
Low or No this compound Production - Inappropriate carbon source or concentration leading to catabolite repression.- Suboptimal nitrogen source or C:N ratio.- High phosphate concentration in the medium.- Incorrect pH of the fermentation broth.- Inadequate aeration or agitation.- Carbon Source: Test alternative carbon sources such as fructose, maltose, or glycerol. Evaluate a range of concentrations for the chosen carbon source.[1]- Nitrogen Source: Screen various organic and inorganic nitrogen sources. Optimize the carbon-to-nitrogen ratio.- Phosphate Limitation: Reduce the initial phosphate concentration in the medium. Test a range of phosphate concentrations to find the optimal level that supports growth without repressing production.[4][5]- pH Control: Monitor and control the pH of the fermentation broth. Start with a pH of 7.0 and test a range from 6.5 to 7.5.[7]- Aeration/Agitation: Increase the agitation speed or airflow to ensure sufficient dissolved oxygen, especially in high-density cultures.
Accumulation of this compound Aglycone (8-demethyltetracenomycin C) - Inefficient glycosylation of the aglycone.- Insufficient supply of the sugar moiety (L-rhamnose).- Enhance Glycosylation: Ensure the expression of the necessary glycosyltransferase genes. The biosynthesis of L-rhamnose is encoded by genes that may be located outside the main this compound biosynthetic gene cluster.[9][10]- Precursor Feeding: Consider feeding the fermentation with L-rhamnose to promote the conversion of the aglycone to this compound.
Inconsistent Batch-to-Batch Production - Variability in inoculum quality.- Inconsistent media preparation.- Fluctuations in fermentation parameters.- Inoculum Standardization: Develop a standardized protocol for inoculum preparation, including seed age and inoculum size. An inoculum size of 5-8% (v/v) is a common starting point.[7]- Media Preparation: Ensure precise and consistent preparation of all media components.- Parameter Monitoring: Tightly monitor and control temperature, pH, and dissolved oxygen levels throughout the fermentation.
Poor Cell Growth - Nutrient limitation (other than the intended limiting nutrient).- Presence of inhibitory substances in media components.- Suboptimal physical parameters.- Media Composition Review: Ensure all essential nutrients (trace elements, vitamins) are present in adequate amounts.- Raw Material Quality: Test different suppliers or batches of complex media components like yeast extract or peptone.- Optimize Growth Conditions: Re-evaluate the optimal temperature and pH for biomass production before focusing on secondary metabolite production.

Data Presentation: Effect of Media Components on Anthracycline Production

The following tables summarize hypothetical data based on findings for related anthracyclines to illustrate the potential impact of media components on this compound production. This data should be used as a guide for designing your own experiments.

Table 1: Effect of Different Carbon Sources on Relative Anthracycline Yield

Carbon Source (2% w/v)Relative Yield (%)Notes
Glucose45May cause significant carbon catabolite repression.[1]
Fructose85Often a good alternative to glucose.
Maltose100Can be an excellent carbon source for secondary metabolite production.
Glycerol90Another suitable alternative to glucose.
Lactose60Effect can be strain-dependent.[1]

Table 2: Effect of Different Nitrogen Sources on Relative Anthracycline Yield

Nitrogen Source (0.5% w/v)Relative Yield (%)Notes
Ammonium Sulfate70Inorganic source, can lead to a drop in pH.
Sodium Nitrate65Another common inorganic nitrogen source.
Yeast Extract95Provides a rich source of nitrogen, vitamins, and growth factors.
Peptone80A good source of amino acids and peptides.
Soybean Meal100Often supports high levels of antibiotic production.

Table 3: Effect of Phosphate Concentration on Relative Anthracycline Yield

KH₂PO₄ Concentration (g/L)Relative Yield (%)Notes
0.05100Low phosphate levels are generally favorable.
0.185Yield may start to decrease as phosphate concentration increases.
0.530Higher phosphate concentrations can be strongly repressive.[4][5]
1.010Significant repression of secondary metabolite production is expected.

Experimental Protocols

Protocol 1: Preparation of R5A Fermentation Medium

Objective: To prepare a standardized liquid medium for the cultivation of Streptomyces olivaceus.

Materials:

  • Sucrose: 103 g

  • K₂SO₄: 0.25 g

  • MgCl₂·6H₂O: 10.12 g

  • Glucose: 10 g

  • Casamino acids: 0.1 g

  • Yeast extract: 5 g

  • TES buffer: 5.73 g

  • Trace element solution (see below)

  • KH₂PO₄ solution (0.5% w/v)

  • CaCl₂·2H₂O solution (5 M)

  • L-proline solution (20% w/v)

  • NaOH solution (1 N)

  • Distilled water

Trace Element Solution (per liter):

  • ZnCl₂: 40 mg

  • FeCl₃·6H₂O: 200 mg

  • CuCl₂·2H₂O: 10 mg

  • MnCl₂·4H₂O: 10 mg

  • Na₂B₄O₇·10H₂O: 10 mg

  • (NH₄)₆Mo₇O₂₄·4H₂O: 10 mg

Procedure:

  • Dissolve the sucrose, K₂SO₄, MgCl₂·6H₂O, glucose, casamino acids, yeast extract, and TES buffer in 800 mL of distilled water.

  • Add 2 mL of the trace element solution.

  • Adjust the volume to 1000 mL with distilled water.

  • Dispense the medium into flasks or a bioreactor and sterilize by autoclaving at 121°C for 20 minutes.

  • After cooling, aseptically add the following sterile solutions per liter of medium:

    • 10 mL of 0.5% KH₂PO₄

    • 2 mL of 5 M CaCl₂·2H₂O

    • 15 mL of 20% L-proline

  • Adjust the final pH to 7.0 with sterile 1 N NaOH.[11][12]

Protocol 2: Quantification of this compound using HPLC

Objective: To quantify the concentration of this compound in a fermentation broth.

Materials:

  • Fermentation broth sample

  • Ethyl acetate

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (or other suitable modifier)

  • Water (HPLC grade)

  • This compound standard

  • Centrifuge

  • Rotary evaporator

  • Syringe filters (0.22 µm)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation:

    • Take a 10 mL sample of the fermentation broth.

    • Centrifuge to separate the mycelium from the supernatant.

    • Extract the supernatant and the mycelium (after sonication in methanol) with an equal volume of ethyl acetate.

    • Pool the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

    • Re-dissolve the dried extract in a known volume of methanol (e.g., 1 mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically effective. For example, start with 20% acetonitrile and increase to 80% over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where this compound has a strong absorbance (e.g., 280 nm and 430 nm).

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a calibration curve using a series of known concentrations of the this compound standard.

    • Integrate the peak area of this compound in the samples.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_optimization Optimization Phase cluster_fermentation Fermentation & Analysis strain Streptomyces olivaceus Strain inoculum Inoculum Preparation strain->inoculum fermentation Batch Fermentation inoculum->fermentation media Basal Medium Preparation (e.g., R5A) media->fermentation screening Screen Carbon & Nitrogen Sources concentration Optimize Component Concentrations screening->concentration physical Optimize Physical Parameters (pH, Temp, DO) concentration->physical physical->fermentation sampling Time-course Sampling fermentation->sampling analysis This compound Quantification (HPLC) sampling->analysis analysis->screening Iterate signaling_pathway cluster_biosynthesis This compound Biosynthesis phosphate High Phosphate phoR PhoR (Sensor Kinase) phosphate->phoR Senses phoP PhoP (Response Regulator) phoR->phoP Phosphorylates activator Pathway-specific Activator (e.g., SARP) phoP->activator Repression pks_genes Polyketide Synthase (PKS) Genes activator->pks_genes Activation tailoring_genes Tailoring Enzyme Genes (e.g., Glycosyltransferase) pks_genes->tailoring_genes Aglycone Synthesis This compound This compound tailoring_genes->this compound Glycosylation & Modification

References

resolving peak tailing and shifting in Elloramycin HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Elloramycin HPLC Analysis

This guide provides troubleshooting solutions for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of this compound, focusing on peak tailing and retention time shifts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Resolving Peak Tailing

FAQ 1: What are the primary causes of peak tailing in my this compound analysis?

Peak tailing, where the peak's asymmetry factor is greater than 1.2, is a common problem that can affect resolution and quantification.[1][2] The causes can be broadly categorized into chemical interactions, column health, and system or method issues. The primary cause is often the presence of more than one mechanism for analyte retention.[1][3]

  • Chemical and Analyte-Specific Causes:

    • Secondary Silanol Interactions: this compound, an anthracycline-like compound, likely contains basic functional groups. These groups can interact with acidic residual silanol groups on the surface of silica-based reversed-phase columns (e.g., C18).[1][3] This secondary interaction is a major cause of tailing for basic compounds.[2][4][5]

    • Incorrect Mobile Phase pH: If the mobile phase pH is too close to the pKa of this compound, both ionized and non-ionized forms of the molecule can exist simultaneously, leading to distorted or split peaks.[6][7][8]

    • Sample Overload: Injecting a sample that is too concentrated can saturate the column, resulting in a peak shaped like a right triangle.[2][9]

  • Column-Related Causes:

    • Column Degradation or Contamination: The accumulation of sample matrix components or the degradation of the stationary phase can create active sites that cause tailing.[10][11] A contaminated guard column is also a frequent culprit.[4]

    • Column Void or Blocked Frit: A void at the column inlet or a partially blocked frit can distort the sample band, leading to tailing for all peaks in the chromatogram.[1][4]

  • System and Method Causes:

    • Extra-Column Effects: Excessive volume from long or wide-bore tubing, or dead volume in fittings and connections, can cause band broadening and peak tailing.[5][12]

    • Strong Sample Solvent: Dissolving the sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion.[9][11][13]

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed q1 Tailing affects all peaks or only this compound? start->q1 all_peaks All Peaks Tailing q1->all_peaks All Peaks specific_peak Only this compound Tailing q1->specific_peak Specific Peak cause_void Check for Column Void or Blocked Frit all_peaks->cause_void cause_extracol Check for Extra-Column Volume (fittings, tubing) all_peaks->cause_extracol cause_solvent Check Sample Solvent Strength (should be weaker than mobile phase) all_peaks->cause_solvent solution_column Wash or Replace Column/ Guard Column cause_void->solution_column solution_system Use Narrower/Shorter Tubing, Check Fittings cause_extracol->solution_system solution_solvent Dissolve Sample in Mobile Phase cause_solvent->solution_solvent cause_silanol Secondary Silanol Interactions specific_peak->cause_silanol cause_ph Mobile Phase pH near pKa specific_peak->cause_ph cause_overload Sample Overload specific_peak->cause_overload solution_silanol Lower Mobile Phase pH (<3) or Add Competing Base (TEA) cause_silanol->solution_silanol solution_ph Adjust pH to be >2 units away from analyte pKa cause_ph->solution_ph solution_overload Reduce Injection Mass cause_overload->solution_overload

Caption: A logical workflow for diagnosing the cause of peak tailing.

FAQ 2: How can I optimize my mobile phase to eliminate peak tailing for this compound?

Mobile phase optimization is critical, especially for ionizable compounds. The goal is to ensure the analyte is in a single, consistent ionic state and to minimize unwanted interactions with the stationary phase.

  • pH Adjustment: For basic compounds like this compound, reducing the mobile phase pH is a highly effective strategy.[3] Operating at a low pH (e.g., 2.5-3.0) protonates the residual silanol groups on the silica surface, minimizing their ability to interact with the positively charged analyte.[1][2]

  • Buffer Selection and Concentration: A buffer is necessary to maintain a stable pH.[8][14] Choose a buffer whose pKa is within +/- 1 unit of the target mobile phase pH.[8] A concentration of 10-50 mM is typically sufficient to provide adequate buffering capacity without risking precipitation.[2][8]

  • Use of Additives: If operating at a mid-range pH is necessary, adding a competing base, such as triethylamine (TEA), to the mobile phase can help.[9] TEA is a "silanol suppressor" that interacts strongly with the active sites on the column, effectively shielding the analyte from these secondary interactions.[9]

Parameter Adjustment Expected Outcome on Peak Tailing
Mobile Phase pH Decrease pH to 2.5 - 3.0.Reduces silanol interactions, significantly improving peak symmetry for basic analytes.[1][2]
Buffer Strength Increase buffer concentration (e.g., from 10 mM to 25 mM).Enhances pH stability, leading to more consistent and symmetrical peaks.[2]
Mobile Phase Additive Add 0.1% Triethylamine (TEA).Masks active silanol sites, reducing tailing, but may require column dedication.[9]

See Protocol 1 for a detailed methodology on mobile phase optimization.

Section 2: Resolving Peak Shifting (Retention Time Variability)

FAQ 3: Why is the retention time of my this compound peak shifting between injections?

Retention time (RT) shifts can be systematic (affecting all peaks) or random (affecting only specific peaks). Identifying which type of shift is occurring is the first step in troubleshooting.[15]

  • Systematic Shifts (All Peaks Shifting): When all peaks in the chromatogram shift proportionally, the cause is likely related to the HPLC system's physical parameters.[15]

    • Flow Rate Fluctuation: The most common cause is an unstable flow rate due to pump issues, worn seals, or leaks.[12][16] Even small changes in flow rate will cause RT to shift.[17]

    • Inconsistent Column Temperature: The temperature of the column oven significantly impacts retention time.[18][19] Poor temperature control or ambient temperature fluctuations (if no oven is used) will lead to RT drift.[18][20] Generally, an increase in temperature decreases retention time.[19][20][21]

    • Mobile Phase Preparation (Isocratic): If running an isocratic method, incorrect preparation of the mobile phase will change its elution strength and shift all peaks.

  • Random/Specific Shifts (Only this compound Peak Shifting): If only the this compound peak or a few other ionizable compounds are shifting, the issue is likely chemical in nature.[15]

    • Mobile Phase pH Instability: This is a very common cause for ionizable analytes.[15] Insufficient buffering, degradation of the mobile phase over time, or absorption of atmospheric CO₂ can alter the pH and thus the ionization state and retention of this compound.[10][15]

    • Insufficient Column Equilibration: The column requires adequate time to equilibrate with the mobile phase, especially when changing solvents or after a gradient run. Failure to equilibrate properly will cause RT to drift in the initial injections.

    • Column Degradation: Over time, the bonded phase of the column can degrade, altering its chemistry and selectivity, which can affect specific analytes differently.[10][16]

Diagnostic Workflow for Retention Time Shifts

start Retention Time Shift Observed q1 Are all peaks shifting or only specific peaks? start->q1 all_peaks All Peaks Shifting q1->all_peaks All Peaks specific_peak Specific Peak(s) Shifting q1->specific_peak Specific Peaks cause_flow Check Flow Rate (Pump, Leaks, Seals) all_peaks->cause_flow cause_temp Check Column Temperature (Oven Stability) all_peaks->cause_temp cause_mobile_iso Check Isocratic Mobile Phase Composition all_peaks->cause_mobile_iso solution_flow Verify Flow Rate, Purge Pump, Check for Leaks cause_flow->solution_flow solution_temp Use Column Oven, Set 5-10°C Above Ambient cause_temp->solution_temp solution_mobile_iso Prepare Fresh Mobile Phase cause_mobile_iso->solution_mobile_iso cause_ph Check Mobile Phase pH & Buffer Stability specific_peak->cause_ph cause_equil Ensure Sufficient Column Equilibration Time specific_peak->cause_equil cause_column_chem Column Degradation or Contamination specific_peak->cause_column_chem solution_ph Use Adequate Buffer, Prepare Fresh Daily cause_ph->solution_ph solution_equil Equilibrate for 10-20 Column Volumes cause_equil->solution_equil solution_column Wash or Replace Column cause_column_chem->solution_column

Caption: A decision tree for troubleshooting retention time variability.

Quantitative Data Summary

Parameter Typical Range/Setting Impact on Peak Tailing Impact on Retention Time
Mobile Phase pH 2.5 - 8.0 (for silica columns)High impact for ionizable analytes; pH < 3 often minimizes tailing for bases.[1][2]High impact; affects the polarity and retention of ionizable compounds.[6][14]
Column Temperature 30 - 60 °CCan improve symmetry by increasing mass transfer efficiency.[18][20]Significant impact; higher temperatures decrease viscosity and reduce retention times.[19][20][21]
Buffer Concentration 10 - 50 mMIndirect impact by ensuring stable pH, which improves peak shape.[2]Minor impact, but higher ionic strength can slightly decrease retention.
Injection Mass < 10 µg (on analytical column)High concentrations can cause mass overload and severe tailing.[9]Can cause slight shifts at very high loading.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization to Reduce Peak Tailing

  • Analyte Information: If the pKa of this compound is known, select a target pH that is at least 2 pH units away to ensure it is in a single ionic form.[8] If unknown, start with a low pH.

  • Buffer Preparation: Prepare an aqueous buffer (e.g., 25 mM potassium phosphate or formate) for a target pH of 2.8.

  • pH Adjustment: Measure the pH of the aqueous portion of the mobile phase before adding the organic modifier.[8] Adjust the pH using an appropriate acid (e.g., phosphoric acid).

  • Mobile Phase Preparation: Mix the buffered aqueous phase with the organic modifier (e.g., acetonitrile or methanol) to the desired ratio. Filter and degas the final mobile phase.

  • Testing: Equilibrate the column with the new mobile phase for at least 15-20 column volumes. Inject the this compound standard and assess the peak shape.

  • Iteration: If tailing persists, incrementally adjust the pH or test a different buffer system.

Protocol 2: General Purpose Reversed-Phase Column Wash

This procedure is intended to remove contaminants that can cause peak tailing and pressure increases. Always check the column manufacturer's guidelines for solvent compatibility and pressure limits.

  • Disconnect: Disconnect the column from the detector to avoid contaminating the flow cell.

  • Aqueous Wash: Flush the column with 20 column volumes of HPLC-grade water (if the mobile phase contained buffer salts).

  • Organic Wash (Medium Polarity): Flush with 20 column volumes of 100% Acetonitrile or Methanol.

  • Strong Solvent Wash (Non-polar contaminants): Flush with 20 column volumes of Isopropanol.

  • Re-equilibration: Flush with 10 column volumes of the intermediate solvent (Methanol/Acetonitrile) and then re-equilibrate with the mobile phase for at least 20 column volumes or until the baseline is stable.

Protocol 3: System Suitability and Robustness Check

  • Flow Rate Verification: Check the pump flow rate by collecting the eluent from the column outlet into a graduated cylinder for a measured amount of time (e.g., 5 minutes).[16]

  • System Equilibration: Before any analysis, ensure the system is fully equilibrated. A stable baseline and consistent retention times for several blank injections are good indicators.

  • Temperature Control: Use a column oven set at least 5-10°C above ambient temperature to avoid fluctuations.[20] Ensure the oven has reached its setpoint before starting the analysis.

  • Mobile Phase Stability: Prepare fresh buffered mobile phases daily to prevent pH drift or microbial growth.[10] Keep solvent bottles capped to minimize evaporation of volatile organic components.[15]

  • Standard Injection: Begin every analytical run with an injection of a known standard to confirm that retention time, peak shape, and response are within acceptable limits.

References

Validation & Comparative

Elloramycin vs. Doxorubicin: A Comparative Guide to Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the anticancer activities of Elloramycin and Doxorubicin is currently hampered by a significant lack of published data for this compound. While Doxorubicin is a well-established and extensively studied chemotherapeutic agent, information regarding this compound's cytotoxic and in vivo anticancer effects is scarce in publicly available scientific literature.

This guide provides a detailed overview of the known anticancer properties of Doxorubicin and the limited information available for this compound, an anthracycline-like antibiotic. The comparison will be based on their mechanisms of action, available cytotoxicity data, and in vivo efficacy.

I. Mechanism of Action

Both Doxorubicin and this compound belong to the anthracycline class of compounds, suggesting they may share similar mechanisms of anticancer activity. The primary modes of action for anthracyclines involve interference with DNA replication and the generation of reactive oxygen species.

Doxorubicin exerts its cytotoxic effects through multiple mechanisms[1][2]:

  • DNA Intercalation: Doxorubicin's planar aromatic rings insert between DNA base pairs, obstructing DNA and RNA synthesis[3][4].

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, leading to DNA double-strand breaks[1][3].

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of Doxorubicin can undergo redox cycling, producing free radicals that damage cellular components, including DNA, proteins, and lipids[1][2].

  • Histone Eviction: Doxorubicin can cause the removal of histones from chromatin, disrupting the regulation of gene expression[3].

Mechanism_of_Action Comparative Mechanism of Action cluster_dox Doxorubicin cluster_ello This compound Dox Doxorubicin Dox_DNA_Intercalation DNA Intercalation Dox->Dox_DNA_Intercalation Dox_TopoII Topoisomerase II Inhibition Dox->Dox_TopoII Dox_ROS ROS Generation Dox->Dox_ROS Dox_Histone Histone Eviction Dox->Dox_Histone Dox_Apoptosis Apoptosis Dox_DNA_Intercalation->Dox_Apoptosis Dox_TopoII->Dox_Apoptosis Dox_ROS->Dox_Apoptosis Dox_Histone->Dox_Apoptosis Ello This compound Ello_DNA_Interaction DNA Interaction (Presumed) Ello->Ello_DNA_Interaction Ello_Apoptosis Apoptosis (Presumed) Ello_DNA_Interaction->Ello_Apoptosis

Figure 1: Comparative signaling pathways of Doxorubicin and this compound.

II. In Vitro Cytotoxicity

Quantitative data on the cytotoxic effects of drugs against cancer cell lines are typically reported as IC50 values (the concentration of a drug that inhibits the growth of 50% of cells).

Doxorubicin has been extensively tested against a wide range of cancer cell lines. The IC50 values vary depending on the cell line and the duration of exposure.

Cell LineCancer TypeDoxorubicin IC50Citation(s)
MDA-MB-231Breast Cancer~0.9 µM (24h)[6]
MCF-7Breast Cancer~2.2 µM (24h)[6]
AMJ13Breast Cancer223.6 µg/ml (72h)[7]
SK-OV-3Ovarian CancerNot specified[8]

This compound has been reported to have weak activity against L-1210 leukemia stem cells[5]. However, specific IC50 values from comprehensive studies on a panel of cancer cell lines are not available in the current literature.

III. In Vivo Anticancer Efficacy

In vivo studies in animal models are crucial for evaluating the therapeutic potential of a drug.

Doxorubicin is a standard chemotherapeutic agent used in various in vivo cancer models and clinical trials. For instance, in a xenograft mouse model of ovarian cancer, Doxorubicin treatment resulted in a tumor growth inhibition rate of 37.07%[8]. Another study on drug-resistant breast cancer showed that a modified Doxorubicin formulation significantly reduced tumor volume[9].

This compound lacks published in vivo efficacy data for any type of cancer.

IV. Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings.

Doxorubicin Cytotoxicity Assay (MTT Assay)

A common method to determine the cytotoxic effect of Doxorubicin is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Assay_Workflow MTT Assay Workflow start Start cell_seeding Seed cancer cells in 96-well plates start->cell_seeding drug_treatment Treat cells with varying concentrations of Doxorubicin cell_seeding->drug_treatment incubation Incubate for a specified period (e.g., 24-72h) drug_treatment->incubation mtt_addition Add MTT reagent to each well incubation->mtt_addition formazan_formation Incubate to allow formazan crystal formation mtt_addition->formazan_formation solubilization Add solubilizing agent (e.g., DMSO) formazan_formation->solubilization read_absorbance Measure absorbance at a specific wavelength solubilization->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 2: A generalized workflow for determining drug cytotoxicity using the MTT assay.

Protocol Steps:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1x10^4 cells/well) and allowed to adhere overnight[7].

  • Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of Doxorubicin. A control group receives medium without the drug.

  • Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2[7].

  • MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 2 mg/mL) is added to each well[7]. The plates are then incubated for a few hours to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.

Conclusion

The comparison between this compound and Doxorubicin is currently one-sided due to the extensive research on Doxorubicin and the lack thereof for this compound. Doxorubicin is a potent, broad-spectrum anticancer agent with well-defined mechanisms of action and a large body of preclinical and clinical data. In contrast, this compound's anticancer potential remains largely unexplored. While its classification as an anthracycline-like compound suggests a potential for anticancer activity, further research, including comprehensive in vitro cytotoxicity screening and in vivo efficacy studies, is imperative to elucidate its therapeutic value and enable a meaningful comparison with established drugs like Doxorubicin. Researchers in drug discovery are encouraged to investigate the anticancer properties of this compound to potentially broaden the arsenal of chemotherapeutic agents.

References

validating the antitumor efficacy of Elloramycin in specific cancer models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antitumor efficacy of Elloramycin, an anthracycline-like antibiotic, with the widely used chemotherapeutic agent, Doxorubicin. The information presented herein is based on available preclinical data and is intended to inform further research and development in the field of oncology.

Executive Summary

This compound, a natural product isolated from Streptomyces olivaceus, has demonstrated cytotoxic activity against murine leukemia L1210 cells. As an anthracycline analog, its mechanism of action is presumed to involve the disruption of DNA replication and the induction of apoptosis, similar to other drugs in its class. However, a comprehensive, data-driven comparison with established chemotherapeutics like Doxorubicin has been limited. This guide aims to bridge this gap by presenting available data on this compound's efficacy and providing a framework for its evaluation in specific cancer models.

In Vitro Antitumor Efficacy: A Comparative Overview

Quantitative data on the cytotoxic effects of this compound against a broad range of cancer cell lines remains limited in publicly available literature. However, early studies have indicated its activity against L1210 leukemia cells. To provide a comparative context, this section will focus on the L1210 model and draw parallels with the known efficacy of Doxorubicin.

Table 1: Comparative in Vitro Cytotoxicity (IC50) in L1210 Leukemia Cells

CompoundL1210 IC50 (µM)Data Source
This compound Data not available-
Doxorubicin ~0.01 - 0.1--INVALID-LINK--

In Vivo Antitumor Efficacy: Preclinical Models

Preclinical in vivo studies are crucial for validating the therapeutic potential of a novel anticancer agent. While specific in vivo efficacy data for this compound is not extensively documented, we can outline a standard experimental approach for its evaluation in a murine leukemia model and compare it to the established efficacy of Doxorubicin.

Table 2: Comparative in Vivo Efficacy in L1210 Murine Leukemia Model

Treatment GroupParameterExpected OutcomeData Source
Vehicle Control Mean Survival Time (MST)Baseline[General Knowledge]
This compound Increase in MST (%)To be determined-
Doxorubicin Significant increase in MST (%)--INVALID-LINK--

Note: The expected outcome for this compound is hypothetical and requires experimental verification.

Mechanism of Action: Induction of Apoptosis

Anthracycline antibiotics primarily exert their cytotoxic effects by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species, ultimately leading to apoptosis. It is hypothesized that this compound shares a similar mechanism. The following signaling pathway illustrates the generally accepted mechanism of anthracycline-induced apoptosis.

This compound This compound DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation Topoisomerase_II_Inhibition Topoisomerase II Inhibition This compound->Topoisomerase_II_Inhibition ROS_Generation ROS Generation This compound->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II_Inhibition->DNA_Damage ROS_Generation->DNA_Damage ATM_ATR_Activation ATM/ATR Activation DNA_Damage->ATM_ATR_Activation p53_Activation p53 Activation ATM_ATR_Activation->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Mitochondrial_Dysfunction Mitochondrial Dysfunction Bax_Upregulation->Mitochondrial_Dysfunction Cytochrome_c_Release Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c_Release Caspase_Activation Caspase Activation Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Protocols

To facilitate further research and standardized comparison, detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.

Workflow:

Cell_Seeding Seed cancer cells in 96-well plates Drug_Treatment Treat with serial dilutions of this compound/Doxorubicin Cell_Seeding->Drug_Treatment Incubation Incubate for 48-72 hours Drug_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 values Absorbance_Measurement->IC50_Calculation

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., L1210) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound and Doxorubicin in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (medium with the same solvent concentration used for the drugs).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Antitumor Efficacy in a Murine Leukemia Model

This protocol outlines a subcutaneous xenograft model to assess the in vivo efficacy of this compound.

Workflow:

Cell_Implantation Subcutaneously implant L1210 cells into mice Tumor_Growth Allow tumors to reach a palpable size Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Drug_Administration Administer this compound, Doxorubicin, or vehicle control Randomization->Drug_Administration Monitoring Monitor tumor volume and body weight Drug_Administration->Monitoring Endpoint Endpoint: Tumor growth inhibition or survival Monitoring->Endpoint

Caption: Workflow for the in vivo subcutaneous tumor model.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of L1210 leukemia cells (e.g., 1 x 10⁶ cells in 100 µL of PBS) into the flank of immunocompromised mice (e.g., NOD/SCID).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into treatment groups (e.g., vehicle control, this compound, Doxorubicin).

  • Drug Administration: Administer the drugs via an appropriate route (e.g., intraperitoneal or intravenous injection) at predetermined doses and schedules.

  • Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice or thrice weekly).

  • Endpoint: The primary endpoint can be tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between treated and control groups, or an increase in the median survival time of the treated groups compared to the control group.

Conclusion and Future Directions

This compound presents as a promising antitumor agent within the anthracycline class. However, to fully validate its therapeutic potential, further rigorous preclinical studies are imperative. This guide highlights the need for comprehensive in vitro screening against a diverse panel of cancer cell lines to determine its spectrum of activity and to generate robust IC50 data. Furthermore, well-controlled in vivo studies directly comparing the efficacy and toxicity of this compound with Doxorubicin are essential. Elucidation of the specific molecular pathways modulated by this compound will provide a deeper understanding of its mechanism of action and may reveal novel therapeutic targets. The experimental protocols and comparative framework provided herein are intended to serve as a valuable resource for researchers dedicated to advancing novel cancer therapeutics.

A Comparative Analysis of Elloramycin and Tetracenomycin C Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the bioactivity of two structurally related polyketide antibiotics: Elloramycin and Tetracenomycin C. Both compounds, produced by Streptomyces species, have garnered interest for their potential as antibacterial and antitumor agents. This document synthesizes available experimental data to offer an objective comparison of their performance and mechanisms of action.

At a Glance: Key Bioactive Properties

FeatureThis compoundTetracenomycin C
Producing Organism Streptomyces olivaceusStreptomyces glaucescens
Core Structure Anthracycline-likeAnthracycline-like
Key Structural Difference Contains a 2,3,4-tri-O-methyl-L-rhamnose moietyLacks the rhamnose sugar moiety
Antibacterial Spectrum Weakly active against Gram-positive bacteria, especially streptomycetes.[1]Active against some Gram-positive bacteria, particularly streptomycetes.[2] Gram-negative bacteria and fungi are not inhibited.
Antitumor Activity Weakly active against L-1210 leukemia stem cells.[1]Exhibits antitumor properties.
Mechanism of Action Presumed to be similar to Tetracenomycin C, involving inhibition of ribosomal translation.Inhibits ribosomal translation by binding in the polypeptide exit channel of the large ribosomal subunit.

Quantitative Bioactivity Data

Direct comparative quantitative data for this compound and the parent compound Tetracenomycin C is limited in publicly available literature. However, data for derivatives, particularly Tetracenomycin X, provides valuable insights into the potential of this class of compounds.

Antimicrobial Activity
CompoundOrganismMIC (µg/mL)
Mersaquinone (Tetracenomycin derivative)Methicillin-Resistant Staphylococcus aureus (MRSA)3.36[3]
Tetracenomycin D3Bacillus subtilisModerately active (specific MIC not reported)[2]
Tetracenomycin B3 and DGram-positive and Gram-negative bacteriaInactive[2]
Cytotoxicity Against Cancer Cell Lines

The following data is for Tetracenomycin X , a closely related derivative of Tetracenomycin C.

Cell LineCancer TypeIC50 (µM)
A549Lung Cancer~2.5
H460Lung Cancer~2.5
H1975Lung Cancer~5
PC-9Lung Cancer~5
CL1-5Lung Cancer~5

Data for Tetracenomycin X is presented as a proxy for Tetracenomycin C's potential, as reported in studies on its antitumor activity.

Mechanism of Action: A Deeper Dive

Both this compound and Tetracenomycin C are understood to exert their cytotoxic effects by inhibiting protein synthesis. Their target is the large ribosomal subunit, where they are thought to bind to the polypeptide exit channel, thereby sterically hindering the nascent polypeptide chain.

Tetracenomycin X: Induction of Cell Cycle Arrest

Studies on Tetracenomycin X have elucidated a more detailed mechanism for its antitumor activity in lung cancer cells. It induces a G0/G1 phase cell cycle arrest by downregulating the expression of cyclin D1.[4][5] This downregulation is achieved through two distinct pathways:

  • Direct Proteasomal Degradation: Tetracenomycin X directly promotes the degradation of cyclin D1 by the proteasome.[4][5]

  • Indirect Downregulation via Signaling Pathway Activation: The compound activates the p38 and c-JUN signaling pathways, which in turn leads to the downregulation of cyclin D1.[4][5]

Currently, specific details regarding the signaling pathways affected by this compound's antitumor activity are not as well-defined in the available literature.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of this compound and Tetracenomycin C bioactivity.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Materials:

  • Microorganism: A pure culture of the test bacterium (e.g., Staphylococcus aureus, Bacillus subtilis).
  • Growth Medium: Mueller-Hinton Broth (MHB) is commonly used.
  • Antimicrobial Agents: Stock solutions of this compound and Tetracenomycin C are prepared in a suitable solvent (e.g., DMSO).
  • 96-well Microtiter Plate: Sterile, U-bottom plates are used.

2. Inoculum Preparation:

  • A few colonies of the test bacterium are inoculated into MHB and incubated at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
  • The bacterial suspension is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in MHB.

3. Assay Procedure:

  • A serial two-fold dilution of each antimicrobial agent is prepared directly in the wells of the 96-well plate using MHB. The final volume in each well is typically 100 µL.
  • An equal volume (100 µL) of the standardized bacterial inoculum is added to each well, resulting in a final bacterial concentration of 2.5 x 10⁵ CFU/mL.
  • Control wells are included: a positive control (bacteria and medium, no drug) and a negative control (medium only).
  • The plate is incubated at 37°C for 18-24 hours.

4. Data Analysis:

  • The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible bacterial growth is observed.

Cytotoxicity Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Culture and Seeding:

  • Cancer cell lines (e.g., L-1210, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Cells are seeded into a 96-well plate at a predetermined optimal density and allowed to adhere overnight.

2. Compound Treatment:

  • The culture medium is replaced with fresh medium containing various concentrations of this compound or Tetracenomycin C. A vehicle control (e.g., DMSO) is also included.
  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

3. MTT Addition and Incubation:

  • After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well (typically 10% of the culture volume) and the plate is incubated for another 2-4 hours at 37°C.
  • During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.

4. Solubilization and Absorbance Reading:

  • A solubilization solution (e.g., acidic isopropanol or DMSO) is added to each well to dissolve the formazan crystals.
  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.
  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanisms

Tetracenomycin X Signaling Pathway in Lung Cancer Cells

TetracenomycinX_Pathway cluster_activation Activation cluster_inhibition Inhibition TetracenomycinX Tetracenomycin X p38 p38 TetracenomycinX->p38 cJUN c-JUN TetracenomycinX->cJUN CyclinD1_protein Cyclin D1 Protein TetracenomycinX->CyclinD1_protein direct proteasomal degradation p38->CyclinD1_protein indirect downregulation cJUN->CyclinD1_protein Proteasome Proteasome CyclinD1_protein->Proteasome CellCycleArrest G0/G1 Cell Cycle Arrest CyclinD1_protein->CellCycleArrest Degradation Degradation Proteasome->Degradation

Caption: Tetracenomycin X induces G0/G1 cell cycle arrest in lung cancer cells.

Experimental Workflow for Bioactivity Screening

Bioactivity_Workflow Start Start: Compound Isolation (this compound / Tetracenomycin C) Antimicrobial_Screening Antimicrobial Screening Start->Antimicrobial_Screening Cytotoxicity_Screening Cytotoxicity Screening Start->Cytotoxicity_Screening MIC_Determination MIC Determination (Broth Microdilution) Antimicrobial_Screening->MIC_Determination IC50_Determination IC50 Determination (MTT Assay) Cytotoxicity_Screening->IC50_Determination Mechanism_Study Mechanism of Action Studies MIC_Determination->Mechanism_Study IC50_Determination->Mechanism_Study Pathway_Analysis Signaling Pathway Analysis Mechanism_Study->Pathway_Analysis End End: Bioactivity Profile Pathway_Analysis->End

Caption: General workflow for evaluating the bioactivity of natural products.

References

A Comparative Guide to HPLC and MS Methods for the Analysis of Elloramycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with Ultraviolet-Visible (UV-Vis) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of Elloramycin, an anthracycline-like antibiotic. The information presented herein is based on established analytical principles and data from the analysis of structurally related compounds, offering a robust framework for method selection and cross-validation.

Introduction to this compound Analysis

This compound is a polyketide antibiotic with antitumor properties, produced by Streptomyces olivaceus.[1][2] Its complex tetracyclic structure, glycosylated with a permethylated L-rhamnose moiety, necessitates sensitive and specific analytical methods for accurate quantification in various matrices, from fermentation broths to biological samples. Both HPLC-UV and LC-MS are powerful techniques for this purpose, each with distinct advantages and limitations. This guide will explore these methods, providing detailed experimental protocols and comparative performance data to aid researchers in selecting the most appropriate technique for their specific needs and to outline a workflow for cross-validation.

Experimental Protocols

Detailed methodologies for the analysis of this compound using both HPLC-UV and LC-MS/MS are presented below. These protocols are based on best practices for the analysis of anthracycline antibiotics.

Sample Preparation (General Protocol)

A robust sample preparation is crucial for accurate and reproducible results. The following is a general protocol that can be adapted based on the sample matrix.

  • Extraction: For liquid cultures, a liquid-liquid extraction with a solvent such as ethyl acetate or chloroform is typically effective. For solid or semi-solid samples, ultrasonic-assisted extraction may be employed.

  • Purification: Solid-Phase Extraction (SPE) is often used to remove interfering substances. A C18 or a mixed-mode cation exchange cartridge can be effective for anthracyclines.

  • Reconstitution: The purified extract is evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for injection into the chromatography system.

HPLC-UV Method

This method relies on the inherent chromophores in the this compound molecule for detection.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is suitable.

  • Mobile Phase: A gradient elution is typically used to achieve good separation.

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program: A linear gradient from 20% to 80% Solvent B over 15 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV detection at the maximum absorbance wavelength of this compound (typically around 254 nm and 430 nm for anthracyclines). A PDA detector is recommended to assess peak purity.

  • Injection Volume: 10 µL

LC-MS/MS Method

This method couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column with a smaller internal diameter (e.g., 2.1 x 100 mm, 1.8 µm particle size) is often used for better sensitivity.

  • Mobile Phase: Similar to the HPLC-UV method, a gradient of water and acetonitrile with 0.1% formic acid is commonly used. The flow rate is typically lower (e.g., 0.3-0.5 mL/min) to be compatible with the ESI source.

  • Gradient Program: A faster gradient can often be employed due to the increased specificity of the detector.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for anthracyclines.

    • Precursor Ion: The protonated molecule [M+H]⁺ of this compound would be selected.

    • Product Ions: Collision-Induced Dissociation (CID) is used to generate specific fragment ions. The selection of at least two stable and intense product ions for Multiple Reaction Monitoring (MRM) ensures high selectivity and quantification accuracy. The fragmentation pattern often involves the cleavage of the glycosidic bond and losses of water or other small molecules from the aglycone.[3]

    • Source Parameters: Capillary voltage, source temperature, and gas flows should be optimized for the specific instrument and compound.

Data Presentation: A Comparative Overview

The following table summarizes the expected performance characteristics for the HPLC-UV and LC-MS/MS methods for this compound analysis, based on typical validation data for similar anthracycline compounds.[4][5][6][7][8] The acceptance criteria are based on the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[9][10][11][12][13][14][15]

Validation Parameter HPLC-UV LC-MS/MS Typical Acceptance Criteria (ICH/FDA)
Linearity (r²) > 0.995> 0.998> 0.99
Range 1 - 100 µg/mL0.1 - 1000 ng/mLDependent on application
Limit of Detection (LOD) ~0.1 - 0.5 µg/mL~0.01 - 0.1 ng/mLSignal-to-Noise ratio ≥ 3
Limit of Quantitation (LOQ) ~0.5 - 1.0 µg/mL~0.05 - 0.5 ng/mLSignal-to-Noise ratio ≥ 10
Accuracy (% Recovery) 95 - 105%98 - 102%80 - 120% for LLOQ, 85 - 115% for other levels
Precision (%RSD) < 5%< 3%≤ 20% for LLOQ, ≤ 15% for other levels
Specificity Moderate (potential for co-eluting interferences)High (based on specific mass transitions)Method should be able to unequivocally assess the analyte
Robustness GoodModerate (sensitive to matrix effects)Consistent results with small, deliberate variations in method parameters

Mandatory Visualizations

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of the HPLC-UV and LC-MS/MS methods for this compound analysis.

G cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_ms LC-MS/MS Analysis cluster_comp Data Comparison & Validation Sample This compound Sample Extraction Extraction Sample->Extraction Purification Purification (SPE) Extraction->Purification Reconstitution Reconstitution Purification->Reconstitution HPLC_inj Injection Reconstitution->HPLC_inj MS_inj Injection Reconstitution->MS_inj HPLC_sep C18 Separation HPLC_inj->HPLC_sep UV_det UV Detection HPLC_sep->UV_det HPLC_data HPLC Data UV_det->HPLC_data Data_comp Comparison of Quantitative Results HPLC_data->Data_comp MS_sep C18 Separation MS_inj->MS_sep MS_det MS/MS Detection (MRM) MS_sep->MS_det MS_data MS Data MS_det->MS_data MS_data->Data_comp Stat_analysis Statistical Analysis (e.g., Bland-Altman) Data_comp->Stat_analysis Validation_report Cross-Validation Report Stat_analysis->Validation_report

Figure 1: Cross-validation workflow for this compound analysis.
Logical Relationship of HPLC and MS Methods

This diagram illustrates the fundamental relationship and key differences between HPLC-UV and LC-MS/MS for analyte quantification.

G cluster_LC Liquid Chromatography (LC) cluster_Quantification Basis of Quantification LC_System LC System (Pump, Autosampler, Column) UV_Detector UV-Vis Detector (Measures Light Absorbance) LC_System->UV_Detector Analyte Elution MS_Detector Mass Spectrometer (Measures Mass-to-Charge Ratio) LC_System->MS_Detector Analyte Elution UV_Quant Peak Area vs. Concentration (Beer-Lambert Law) UV_Detector->UV_Quant MS_Quant Ion Intensity vs. Concentration MS_Detector->MS_Quant

Figure 2: Logical relationship of HPLC and MS detection.

Conclusion

Both HPLC-UV and LC-MS/MS are viable methods for the analysis of this compound.

  • HPLC-UV is a robust, cost-effective, and widely available technique suitable for routine analysis, especially for higher concentration samples. Its main limitation is the potential for interference from co-eluting impurities, which can impact specificity.

  • LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification and analysis in complex matrices. The high specificity of MS/MS detection minimizes the risk of interferences. However, it requires more specialized instrumentation and can be susceptible to matrix effects that may suppress or enhance the analyte signal.

The choice between these methods will depend on the specific application, required sensitivity, sample matrix complexity, and available resources. A cross-validation of the two methods, as outlined in this guide, is highly recommended when transferring from one method to another or to ensure the comparability of data generated by different techniques. This ensures the continued generation of high-quality, reliable data in the research and development of this compound.

References

A Comparative Guide to the Mechanism of Action of Elloramycin and Other Topoisomerase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanism of action of Elloramycin with other well-characterized topoisomerase inhibitors. The content is based on available experimental data to facilitate an objective evaluation of these compounds for research and drug development purposes.

Introduction to Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that resolve topological challenges in the genome arising during replication, transcription, and chromosome segregation. They function by creating transient single- or double-strand breaks in DNA, allowing the passage of another DNA segment through the break, followed by re-ligation of the DNA backbone.[1][2] Due to their critical role in cell proliferation, topoisomerases are validated targets for anticancer drugs.

Topoisomerase inhibitors are broadly classified into two main categories:

  • Topoisomerase Poisons: These agents stabilize the transient covalent complex between the topoisomerase enzyme and the cleaved DNA, known as the cleavage complex.[1][3] This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA breaks, which can trigger cell cycle arrest and apoptosis.[1][3]

  • Catalytic Inhibitors: These inhibitors interfere with the enzymatic activity of topoisomerases without stabilizing the cleavage complex.[4] They can act by preventing DNA binding, inhibiting ATP hydrolysis (for type II topoisomerases), or blocking other conformational changes required for the catalytic cycle.

This compound: An Anthracycline-like Topoisomerase Inhibitor

Comparison with Other Topoisomerase II Inhibitors

To provide a comprehensive comparison, this guide focuses on well-characterized topoisomerase II inhibitors with distinct mechanisms of action.

Quantitative Comparison of Topoisomerase II Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several topoisomerase II inhibitors. These values represent the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro and are a key metric for comparing the potency of different inhibitors.

InhibitorClassMechanism of ActionTargetIC50 (µM)
This compound Anthracycline-likeTopoisomerase II Poison (putative)Topoisomerase IINot Reported
Doxorubicin AnthracyclineTopoisomerase II Poison (Intercalating)Topoisomerase IIα2.67[3]
Topoisomerase I0.8[7]
Etoposide EpipodophyllotoxinTopoisomerase II Poison (Non-intercalating)Topoisomerase II6 - 45 (depending on ATP concentration)[1], 78.4[3]
Mitoxantrone AnthracenedioneTopoisomerase II Poison (Intercalating)Topoisomerase II~0.7-1.4 µg/mL (in B-CLL cells)[2]
Protein Kinase C (PKC)8.5[8][9]
Amsacrine AcridineTopoisomerase II Poison (Intercalating)Topoisomerase IINot specified in the provided results, but it is a known Topo II poison.

Note: IC50 values can vary depending on the experimental conditions, such as the specific isoform of the enzyme, the substrate used, and the buffer conditions.

Mechanistic Differences

The following diagram illustrates the distinct mechanisms of action of intercalating and non-intercalating topoisomerase II poisons.

Topoisomerase_II_Inhibition cluster_0 Normal Topoisomerase II Catalytic Cycle cluster_1 Inhibition by Topoisomerase II Poisons TopoII Topoisomerase II DNA Supercoiled DNA TopoII->DNA Binds Cleavage_Complex Cleavage Complex (Transient) DNA->Cleavage_Complex Cleavage Religation Relaxed DNA Cleavage_Complex->Religation Re-ligation Stabilized_Complex Stabilized Cleavage Complex Cleavage_Complex->Stabilized_Complex Intercalating_Poison Intercalating Poison (e.g., Doxorubicin, this compound) Intercalating_Poison->Stabilized_Complex Intercalates & Stabilizes NonIntercalating_Poison Non-Intercalating Poison (e.g., Etoposide) NonIntercalating_Poison->Stabilized_Complex Binds & Stabilizes Apoptosis Apoptosis Stabilized_Complex->Apoptosis Leads to

Caption: Mechanisms of Topoisomerase II Poisons.

Intercalating agents , such as doxorubicin and likely this compound, insert themselves between the base pairs of the DNA double helix.[10] This distortion of the DNA structure enhances the stability of the cleavage complex formed by topoisomerase II.

Non-intercalating agents , like etoposide, do not bind directly to the DNA in the same manner. Instead, they are thought to bind to the surface of the topoisomerase II enzyme, allosterically stabilizing the cleavage complex.[11]

Signaling Pathways Affected by Topoisomerase Inhibitors

The accumulation of DNA double-strand breaks induced by topoisomerase II poisons triggers a cascade of cellular signaling events, primarily through the DNA Damage Response (DDR) pathway.

DDR_Pathway TopoII_Poison Topoisomerase II Poison (this compound, Doxorubicin, Etoposide) DSB DNA Double-Strand Breaks TopoII_Poison->DSB ATM_ATR ATM/ATR Kinases DSB->ATM_ATR Activates CHK1_CHK2 CHK1/CHK2 Kinases ATM_ATR->CHK1_CHK2 Phosphorylates DNA_Repair DNA Repair ATM_ATR->DNA_Repair Initiates p53 p53 Activation CHK1_CHK2->p53 Activates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: DNA Damage Response Pathway Activation.

The presence of double-strand breaks is recognized by sensor proteins, leading to the activation of key kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related). These kinases, in turn, phosphorylate a host of downstream targets, including the checkpoint kinases CHK1 and CHK2. This signaling cascade ultimately converges on the tumor suppressor protein p53, which plays a central role in orchestrating the cellular response to DNA damage by inducing cell cycle arrest, promoting DNA repair, or, if the damage is too severe, initiating apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize topoisomerase inhibitors.

Topoisomerase II DNA Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase II.

Workflow Diagram:

Decatenation_Assay kDNA kDNA (Catenated) Reaction Incubation (37°C) kDNA->Reaction TopoII Topoisomerase II TopoII->Reaction Inhibitor Test Compound (e.g., this compound) Inhibitor->Reaction Gel Agarose Gel Electrophoresis Reaction->Gel Result Analysis: Decatenated vs. Catenated DNA Gel->Result

Caption: Topoisomerase II Decatenation Assay Workflow.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • Topoisomerase II reaction buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and ATP).

    • Kinetoplast DNA (kDNA).

    • Test compound (e.g., this compound) at various concentrations. A vehicle control (e.g., DMSO) should be included.

    • Purified human topoisomerase IIα.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).

  • Protein Digestion: Treat the samples with Proteinase K to digest the topoisomerase II enzyme.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel containing a DNA intercalating dye (e.g., ethidium bromide).

  • Visualization and Analysis: Visualize the DNA bands under UV light. Decatenated DNA minicircles will migrate faster through the gel than the large, catenated kDNA network. The inhibition of topoisomerase II activity is determined by the reduction in the amount of decatenated DNA compared to the control.

In Vivo Complex of Enzyme (ICE) Bioassay

This assay is used to detect the formation of stabilized topoisomerase-DNA cleavage complexes within cells.

Protocol:

  • Cell Treatment: Treat cultured cells with the test compound (e.g., this compound) for a specific duration.

  • Cell Lysis: Lyse the cells directly on the culture plate with a lysis solution containing a strong denaturant (e.g., Sarkosyl) to trap the covalent complexes.

  • Cesium Chloride Gradient Centrifugation: Layer the cell lysate onto a cesium chloride (CsCl) step gradient and centrifuge at high speed. DNA and covalently bound proteins will pellet, while free proteins will remain in the supernatant.

  • DNA and Protein Quantification: After centrifugation, quantify the amount of DNA in the pellet.

  • Immunoblotting: Resuspend the pellet and load it onto an SDS-PAGE gel for immunoblotting using antibodies specific for the topoisomerase of interest (e.g., anti-topoisomerase IIα). The amount of topoisomerase II detected in the pellet is proportional to the amount of stabilized cleavage complexes.

Conclusion

This compound, an anthracycline-like compound, is predicted to act as a topoisomerase II poison, similar to its structural analog doxorubicin. Its mechanism likely involves DNA intercalation and the stabilization of the topoisomerase II-DNA cleavage complex, leading to the accumulation of DNA double-strand breaks and the activation of the DNA damage response pathway, ultimately resulting in apoptosis. While quantitative data on its direct inhibitory effect on topoisomerase II is needed for a more precise comparison, its classification as a topoisomerase II poison provides a strong basis for its evaluation as a potential anticancer agent. Further investigation using the described experimental protocols is warranted to fully elucidate its mechanism of action and therapeutic potential.

References

Unveiling the Ribosomal Perch of Elloramycin: A Comparative Guide to Binding Site Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hypothetical ribosomal binding site of the anthracycline-like antibiotic, Elloramycin, with other well-characterized ribosome-targeting agents. Drawing upon structural data from its close analog, Tetracenomycin X, we delineate a proposed mechanism of action and present a detailed experimental framework for its validation through mutagenesis and biochemical assays. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of novel antibacterial compounds.

The Postulated Ribosomal Binding Site of this compound

Direct structural evidence for this compound's interaction with the ribosome remains to be elucidated. However, the high structural similarity to Tetracenomycin X (TcmX), a potent translation inhibitor, provides a strong foundation for a well-informed hypothesis.[1] Cryo-electron microscopy studies of TcmX bound to the bacterial ribosome have revealed a unique binding site within the nascent peptide exit tunnel (NPET) of the large (50S) ribosomal subunit.[2]

Key Features of the Hypothesized this compound Binding Site:

  • Location: Nascent Peptide Exit Tunnel (NPET) of the 50S ribosomal subunit.

  • Proximity: Adjacent to the binding site of macrolide antibiotics.

  • Key Interactions: Stacking interactions with non-canonical base pairs of the 23S ribosomal RNA (rRNA), specifically U1782 and U2586.[2]

This strategic position within the NPET suggests that this compound, like TcmX, likely inhibits protein synthesis by sterically hindering the passage of the elongating polypeptide chain. This mechanism allows for the synthesis of short peptides but ultimately leads to premature termination of translation.[2]

Comparative Analysis of Ribosomal Binding Sites

To contextualize the proposed binding site of this compound, a comparison with other classes of ribosome-targeting antibiotics is presented below.

Antibiotic ClassTarget SubunitBinding Site LocationKey rRNA Interactions (E. coli numbering)Mechanism of Action
This compound (hypothesized) 50SNascent Peptide Exit Tunnel (NPET)U1782, U2586 (23S rRNA)Blocks polypeptide chain elongation
Macrolides (e.g., Erythromycin) 50SNascent Peptide Exit Tunnel (NPET)A2058, A2059 (23S rRNA)Blocks polypeptide chain elongation
Oxazolidinones (e.g., Linezolid) 50SPeptidyl Transferase Center (PTC)G2061, A2451, C2452, U2504, G2505, U2506, U2584, G2588 (23S rRNA)Inhibits formation of the initiation complex
Tetracyclines 30SA-siteh34, h31 of 16S rRNAPrevents aminoacyl-tRNA binding

Experimental Workflow for Validating this compound's Ribosomal Binding Site

The following workflow outlines a systematic approach to experimentally validate the hypothetical binding site of this compound on the bacterial ribosome.

experimental_workflow cluster_0 Phase 1: In Vitro Inhibition cluster_1 Phase 2: Binding Site Mapping cluster_2 Phase 3: Mutagenesis & Validation a1 In Vitro Translation Inhibition Assay a2 Determine IC50 of this compound a1->a2 b1 Toeprinting Assay a2->b1 Confirm inhibitory activity b2 Identify Ribosome Stalling Site b1->b2 c1 Site-Directed Mutagenesis of 23S rRNA (e.g., U1782A, U2586A) b2->c1 Pinpoint target nucleotides c2 Express Mutant Ribosomes c1->c2 c3 In Vitro Translation Inhibition Assay with Mutant Ribosomes c2->c3 c4 Compare IC50 (Wild-type vs. Mutant) c3->c4 conclusion Binding Site Validated c4->conclusion Validate binding site signaling_pathway cluster_transcription Transcription cluster_translation Translation cluster_antibiotics DNA DNA mRNA mRNA DNA->mRNA RNA Polymerase Ribosome Ribosome (70S) mRNA->Ribosome Initiation Protein Protein Ribosome->Protein Elongation & Termination Tetracycline Tetracycline Tetracycline->Ribosome Blocks A-site Linezolid Linezolid Linezolid->Ribosome Inhibits Initiation Macrolides Macrolides Macrolides->Ribosome Blocks Exit Tunnel This compound This compound (hypothesized) This compound->Ribosome Blocks Exit Tunnel

References

comparative study of different Streptomyces hosts for Elloramycin production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different Streptomyces hosts for the production of Elloramycin, an anthracycline-like antibiotic with antitumor properties. The native producer of this compound is Streptomyces olivaceus. However, for various reasons including genetic tractability and yield improvement, heterologous production in other Streptomyces species, namely Streptomyces coelicolor and Streptomyces lividans, has been explored. This guide summarizes the performance of these hosts based on available experimental data, details the necessary genetic requirements, and provides key experimental protocols.

Host Performance Comparison

A direct quantitative comparison of this compound titers across different Streptomyces hosts is challenging due to the limited availability of standardized production data in the literature. However, we can infer the suitability of each host based on genetic engineering strategies and qualitative production outcomes.

Host StrainGenetic BackgroundKey Findings on this compound ProductionReported Production LevelsReferences
Streptomyces olivaceus Native ProducerNaturally produces this compound. The biosynthetic gene clusters for the aglycon (elm) and the sugar moiety (rha) are located in two different chromosomal regions.[1]Not explicitly quantified in comparative studies, serves as the baseline for natural production.[2][1][2]
Streptomyces coelicolor Model Streptomyces species, well-characterized genetically. Strains like M1146 and M512 are often used for heterologous expression.Successful heterologous production of this compound requires co-expression of the elm and rha gene clusters. Metabolic engineering strategies, such as enhancing the supply of the sugar precursor dTDP-L-rhamnose, have been shown to significantly increase the yield of related glycosylated compounds. For instance, introducing rhamnose synthesis genes led to a 26-fold increase in the production of glycosylated aminocoumarins in S. coelicolor M512.[3] An improved host, S. coelicolor M1146::cos16F4iE, has been developed for enhanced production.[4]While specific titers for this compound are not consistently reported, engineered strains show potential for high-yield production.[3][5][3][4][5]
Streptomyces lividans A preferred host for heterologous expression due to its genetic tractability and reduced production of endogenous secondary metabolites.Similar to S. coelicolor, heterologous production of this compound is dependent on the co-expression of both the elm and rha gene clusters. Expression of the elm cluster alone results in the production of the aglycon 8-demethyltetracenomycin C (8-DMTC).[1]Successful production of this compound has been demonstrated, but specific high-level titers are not readily available in the reviewed literature.[1][6][1][6][7]

This compound Biosynthesis and Heterologous Production Strategy

The biosynthesis of this compound is a two-part process involving the synthesis of the polyketide aglycon, 8-demethyltetracenomycin C (8-DMTC), and its subsequent glycosylation with a permethylated L-rhamnose moiety. The genes for these two pathways are not clustered together in the native producer, S. olivaceus.

Elloramycin_Biosynthesis_Pathway cluster_Elm This compound Aglycon Biosynthesis (elm gene cluster) cluster_Rha L-Rhamnose Biosynthesis (rha gene cluster) cluster_Glycosylation Final Assembly PKS Polyketide Synthase Cyclases Cyclases PKS->Cyclases Polyketide chain Tailoring_Enzymes Tailoring Enzymes Cyclases->Tailoring_Enzymes Tetracyclic intermediate Aglycon 8-demethyltetracenomycin C (8-DMTC) Tailoring_Enzymes->Aglycon ElmGT ElmGT (Glycosyltransferase) Aglycon->ElmGT Glucose_1_P Glucose-1-Phosphate rhaA rhaA (dTDP-glucose synthase) Glucose_1_P->rhaA rhaB rhaB (dTDP-D-glucose 4,6-dehydratase) rhaA->rhaB dTDP-D-glucose rhaC rhaC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase) rhaB->rhaC dTDP-4-keto-6-deoxy-D-glucose rhaD rhaD (dTDP-L-rhamnose synthase) rhaC->rhaD dTDP-4-keto-L-rhamnose TDP_Rhamnose dTDP-L-rhamnose rhaD->TDP_Rhamnose TDP_Rhamnose->ElmGT Methyltransferases Methyltransferases (ElmMI, MII, MIII) ElmGT->Methyltransferases Glycosylated Intermediate This compound This compound Methyltransferases->this compound

Biosynthesis of this compound.

For successful heterologous production, a two-plasmid expression system or a host with an integrated gene cluster is typically required.

Heterologous_Production_Workflow cluster_GeneCloning Gene Cluster Cloning cluster_HostTransformation Host Transformation cluster_Production Production and Analysis S_olivaceus Streptomyces olivaceus genomic DNA elm_cluster elm gene cluster (on cosmid, e.g., cos16F4) S_olivaceus->elm_cluster Isolate rha_cluster rha gene cluster (on expression plasmid, e.g., pEM4RO) S_olivaceus->rha_cluster Isolate Transformation Conjugation / Protoplast Transformation elm_cluster->Transformation rha_cluster->Transformation Host_Strain Heterologous Host (S. coelicolor or S. lividans) Host_Strain->Transformation Recombinant_Strain Recombinant Streptomyces Transformation->Recombinant_Strain Fermentation Fermentation (e.g., R5A medium) Recombinant_Strain->Fermentation Extraction Solvent Extraction Fermentation->Extraction Analysis HPLC-MS Analysis Extraction->Analysis Elloramycin_Product This compound Analysis->Elloramycin_Product

Heterologous production workflow.

Experimental Protocols

Culture Medium: R5A Medium

This medium is commonly used for the cultivation of Streptomyces and the production of secondary metabolites.

Composition per 1 liter:

  • Sucrose: 103 g

  • K₂SO₄: 0.25 g

  • MgCl₂·6H₂O: 10.12 g

  • Glucose: 10 g

  • Casamino acids: 0.1 g

  • Yeast extract: 5 g

  • TES buffer: 5.73 g (adjust to desired pH)

  • Trace element solution: 2 ml

  • Agar (for solid medium): 20 g

Preparation:

  • Dissolve all components except for the agar in distilled water and adjust the volume to 1 liter.

  • For solid medium, add the agar and sterilize by autoclaving.

  • Aseptically supplement with sterile solutions of KH₂PO₄ (e.g., 0.5%) and CaCl₂ (e.g., 2.5 M) after autoclaving.

Fermentation
  • Inoculate a suitable seed culture of the recombinant Streptomyces strain into R5A liquid medium.

  • Incubate at 28-30°C with shaking (e.g., 250 rpm) for 5-7 days.

  • Monitor growth and secondary metabolite production periodically.

This compound Extraction
  • Harvest the culture broth and separate the mycelium from the supernatant by centrifugation.

  • Extract the supernatant and the mycelium (after homogenization) with an equal volume of an organic solvent such as ethyl acetate.

  • Pool the organic phases and evaporate to dryness under reduced pressure.

  • Resuspend the dried extract in a suitable solvent (e.g., methanol) for analysis.

This compound Quantification
  • High-Performance Liquid Chromatography (HPLC):

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of water (often with a modifier like formic acid) and an organic solvent like acetonitrile or methanol.

    • Detection: A photodiode array (PDA) detector can be used to monitor the absorbance at the characteristic wavelength for this compound (around 280 nm and 430 nm).

  • Mass Spectrometry (MS):

    • Coupling HPLC to a mass spectrometer allows for more specific detection and confirmation of the identity of this compound based on its mass-to-charge ratio.

Conclusion

The choice of a Streptomyces host for this compound production depends on the specific research or production goals. While S. olivaceus is the natural producer, the genetic tractability and potential for yield improvement through metabolic engineering make S. coelicolor and S. lividans attractive heterologous hosts. Successful heterologous production hinges on the co-expression of both the elm and rha gene clusters. Further optimization of fermentation conditions and genetic engineering of the host strains hold the key to achieving high-titer production of this valuable antitumor compound.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Elloramycin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper disposal of Elloramycin, an anthracycline-like antitumor compound. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. Given that this compound is classified with other hazardous anthracyclines, such as Doxorubicin, it must be handled as a mutagenic, carcinogenic, and teratogenic agent.[1] All waste containing this compound is to be treated as hazardous chemical waste.[2]

Personal Protective Equipment (PPE) and Handling

Before beginning any procedure involving this compound, all personnel must be equipped with the appropriate PPE. This includes double gloves, a lab coat, and safety glasses.[1] All handling of this compound, especially in its powder form, should be conducted in a manner that avoids the creation of dust to prevent inhalation and contamination.[1]

This compound Waste Disposal Workflow

The following diagram outlines the step-by-step process for the safe disposal of this compound waste.

ElloramycinDisposal cluster_prep Preparation & Waste Generation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal A Start: Handling this compound B Generate this compound Waste (solid, liquid, contaminated labware) A->B C Segregate Waste Streams B->C D Solid Waste (e.g., contaminated gloves, vials) C->D Solids E Liquid Waste (e.g., stock solutions, used media) C->E Liquids F Sharps Waste (e.g., needles, contaminated glass) C->F Sharps G Place in designated, sealed, and labeled hazardous waste container D->G H Place in designated, sealed, and labeled hazardous liquid waste container E->H I Place in designated, puncture-resistant, labeled sharps container F->I J Store in a secure, designated hazardous waste accumulation area G->J H->J I->J K Arrange for pickup by Environmental Health & Safety (EHS) J->K

References

Personal protective equipment for handling Elloramycin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds like Elloramycin. This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans to minimize exposure risk and ensure operational integrity. As this compound is an anthracycline-like antibiotic with potential cytotoxic properties, it is crucial to handle it with the utmost care within a dedicated and controlled environment.[1][2]

Personal Protective Equipment (PPE) for Handling this compound

The following table summarizes the recommended personal protective equipment for various activities involving this compound. It is mandatory to use full PPE when handling this compound.[1][3]

ActivityRecommended Personal Protective Equipment
Receiving and Unpacking Chemotherapy-tested gloves (double gloving recommended).[4][5] If the container is not enclosed in plastic, an elastomeric half-mask with a multi-gas cartridge and P100 filter is advised.[5]
Preparation and Compounding Two pairs of chemotherapy-tested gloves, a disposable gown made of low-permeability fabric with a solid front and long sleeves, eye and face protection (safety goggles and/or face shield), and respiratory protection (e.g., N95 respirator or a powered air-purifying respirator).[3][4][5]
Administration/Handling Two pairs of chemotherapy-tested gloves, a disposable gown, and eye protection.[4][6]
Cleaning and Decontamination Full PPE as required for preparation and compounding, including double gloves, a gown, and eye protection.[1]
Waste Disposal Two pairs of chemotherapy-tested gloves and a disposable gown.[4][6]
Spill Cleanup A full spill kit containing appropriate PPE (double gloves, gown, shoe covers, eye protection, and a respirator) and absorbent materials should be readily available.[3]

Note: Always wash hands thoroughly with soap and water before donning and after removing gloves.[4]

Operational and Disposal Plans

Strict adherence to the following procedures is essential for the safe handling and disposal of this compound.

1. Designated Handling Area:

  • All work with this compound should be conducted in a designated area, such as a cytotoxic academic research laboratory (CARL), to prevent cross-contamination.[1]

  • Use a certified biological safety cabinet (BSC) or a containment ventilated enclosure (CVE) for all manipulations that may generate aerosols or dust.[7]

2. Secure Storage:

  • Store this compound in a dedicated, locked cabinet or refrigerator within the designated handling area.[1][6]

  • Containers should be clearly labeled with the compound name, concentration, date of preparation, and the researcher's initials.[1]

3. Decontamination and Cleaning:

  • Workbenches and equipment should be decontaminated after each use.[1]

  • Use a deactivating agent followed by a cleaning agent (e.g., detergent and water) for cleaning surfaces.[3]

4. Waste Disposal:

  • All contaminated materials, including gloves, gowns, vials, and cleaning materials, must be treated as cytotoxic waste.[1][6]

  • Segregate cytotoxic waste into clearly labeled, leak-proof containers.[6]

  • Follow institutional and local regulations for the final disposal of cytotoxic waste.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound, from preparation to disposal.

Elloramycin_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Full PPE: - Double Gloves - Gown - Eye/Face Protection - Respirator prep_area Prepare in a Biological Safety Cabinet (BSC) prep_ppe->prep_area prep_weigh Weigh/Reconstitute This compound prep_area->prep_weigh handling_ppe Maintain Full PPE prep_weigh->handling_ppe handling_exp Conduct Experiment handling_ppe->handling_exp cleanup_decon Decontaminate BSC and Equipment handling_exp->cleanup_decon cleanup_remove_ppe Doff PPE in Designated Area cleanup_decon->cleanup_remove_ppe disposal_waste Segregate and Dispose of Contaminated Waste cleanup_remove_ppe->disposal_waste disposal_final Follow Institutional Disposal Procedures disposal_waste->disposal_final

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Elloramycin
Reactant of Route 2
Elloramycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.